molecular formula C14H17NO2 B2618762 Ethyl 3-(1H-indol-3-yl)butanoate CAS No. 67996-15-0

Ethyl 3-(1H-indol-3-yl)butanoate

Cat. No.: B2618762
CAS No.: 67996-15-0
M. Wt: 231.295
InChI Key: DOABEWVYDYLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-indol-3-yl)butanoate is a chemical compound featuring an indole ring system, a prominent scaffold in medicinal chemistry and natural product synthesis. The indole nucleus is a fundamental structural component found in a vast array of biologically active molecules, including pharmaceuticals, plant hormones, and alkaloids . This specific ester derivative serves as a valuable building block and intermediate for researchers in organic synthesis and drug discovery. The indole ring is known for its diverse biological potential, with derivatives exhibiting a wide spectrum of activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . While specific biological data and a defined mechanism of action for this compound are not currently detailed in the scientific literature, its structure provides a versatile platform for the exploration and development of new therapeutic agents. Researchers can utilize this compound to synthesize novel analogs or to study structure-activity relationships (SAR) within the indole chemical space. This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)12-9-15-13-7-5-4-6-11(12)13/h4-7,9-10,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABEWVYDYLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of Ethyl 3-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Ethyl 3-(1H-indol-3-yl)butanoate

Introduction

The indole moiety is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry.[2][3] Molecules incorporating this ring system are central to numerous therapeutic areas, including oncology, neurology, and infectious diseases.[4]

This technical guide focuses on a specific, yet significant, derivative: This compound . This molecule serves as both a valuable synthetic intermediate and a subject of interest for its potential biological activities, stemming from its structural similarity to plant auxins like indole-3-butyric acid (IBA) and other bioactive indole-3-alkanoic acid derivatives.[5][6] For researchers in drug discovery and development, a thorough understanding of its structure, synthesis, and analytical characterization is paramount. This document provides a comprehensive overview, grounded in established chemical principles and methodologies, designed to serve as a practical reference for laboratory scientists.

Molecular Structure and Physicochemical Properties

A complete understanding of a molecule begins with its fundamental structure and associated properties. These characteristics dictate its reactivity, solubility, and potential interactions with biological systems.

Core Chemical Structure and Nomenclature

This compound is composed of two primary functional groups: a bicyclic indole ring system and an ethyl butanoate chain. The linkage occurs at the C3 position of the indole ring, which is the most common site of electrophilic substitution and nucleophilic addition due to its high electron density.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₇NO₂

  • Molecular Weight: 231.29 g/mol

  • Key Structural Features:

    • An aromatic indole ring with a secondary amine (N-H).

    • A four-carbon butanoate chain.

    • An ethyl ester functional group.

Stereochemistry: A Critical Consideration

A crucial feature of the molecule's structure is the presence of a stereocenter at the C3 position of the butanoate chain (the carbon atom bonded to the indole ring). Consequently, this compound exists as a pair of enantiomers: (R)- and (S)-.

The synthesis of this compound through conventional methods, such as the Michael addition, typically results in a racemic mixture (an equal mixture of both enantiomers).[7] For pharmaceutical applications, the separation of these enantiomers or the development of an enantioselective synthesis is often necessary, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The field of catalytic asymmetric synthesis offers robust methods for achieving high enantioselectivity in such transformations.[3][8][9]

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are essential for experimental design, including solvent selection for reactions, extraction, and chromatographic purification.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₇NO₂-
Molecular Weight 231.29 g/mol IUPAC Atomic Weights
CAS Number 33149-68-9-
Appearance (Predicted) Colorless to pale yellow oil/solidGeneral property of similar compounds
logP (o/w) ~2.9 - 3.5 (Predicted)Computational Estimation
Hydrogen Bond Donors 1 (indole N-H)Structural Analysis
Hydrogen Bond Acceptors 2 (ester C=O and O)Structural Analysis
Rotatable Bonds 4Structural Analysis

Synthesis and Mechanistic Insights

The construction of the C3-alkylated indole scaffold is a well-established transformation in organic synthesis. The most direct and atom-economical approach for synthesizing this compound is the Michael addition reaction.

Primary Synthetic Route: Michael Addition

The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] In this context, the electron-rich indole acts as the nucleophile (Michael donor), and an ethyl ester of crotonic acid acts as the Michael acceptor.[7][11]

The reaction is typically catalyzed by either a Brønsted or Lewis acid to activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack.[10]

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Indole Indole Reaction Michael Addition Reaction (Solvent, Heat) Indole->Reaction Crotonate Ethyl Crotonate Crotonate->Reaction Catalyst Lewis or Brønsted Acid (e.g., ZnCl₂, I₂) Catalyst->Reaction Activates Acceptor Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition

This protocol is a representative procedure based on established methodologies for the Michael addition of indoles.[10][11]

Materials:

  • Indole (1.0 equiv)

  • Ethyl crotonate (1.1 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole and anhydrous ZnCl₂.

  • Dissolve the solids in anhydrous DCM.

  • Add ethyl crotonate dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the pure this compound.

Causality Behind Choices:

  • Anhydrous Conditions: Lewis acids like ZnCl₂ are moisture-sensitive. Water can deactivate the catalyst, halting the reaction.

  • Inert Atmosphere: Prevents potential side reactions from atmospheric oxygen or moisture.

  • Aqueous Work-up: The NaHCO₃ quench neutralizes the acidic catalyst, and subsequent extractions isolate the organic product from inorganic salts.

  • Column Chromatography: This is the standard and most effective method for purifying non-volatile organic compounds of moderate polarity, separating the desired product from unreacted starting materials and any byproducts.

Spectroscopic Characterization and Structural Elucidation

Confirming the chemical structure of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides unambiguous evidence for the compound's identity and purity.

G cluster_analysis Spectroscopic Analysis Product Purified Product Sample NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Conclusion Structure Confirmed Data->Conclusion Data Interpretation

Caption: Workflow for the structural confirmation of the synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Features
Indole N-H~8.0-8.2broad singlet1HExchangeable with D₂O
Indole C2-H~7.0-7.2doublet1HAppears as a doublet due to coupling with NH
Indole Aromatic C4-H, C7-H~7.3-7.6multiplet2HDownfield aromatic protons
Indole Aromatic C5-H, C6-H~7.1-7.3multiplet2HUpfield aromatic protons
Ethyl O-CH₂~4.1quartet2HCoupled to the adjacent CH₃ group
Butanoate C3-H~3.4-3.6multiplet1HChiral proton, coupled to adjacent CH₃ and CH₂
Butanoate C2-CH₂~2.5-2.7doublet of doublets2HDiastereotopic protons adjacent to the chiral center
Ethyl CH₃~1.2triplet3HCoupled to the adjacent O-CH₂ group
Butanoate C4-CH₃~1.3doublet3HCoupled to the chiral C3-H proton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Carbon AssignmentPredicted δ (ppm)Key Features
Ester C=O~173Downfield carbonyl carbon
Indole C3a, C7a (bridgehead)~127, ~136Aromatic quaternary carbons
Indole C2, C4, C5, C6, C7~110-125Aromatic CH carbons
Indole C3~115Carbon attached to the butanoate chain
Ethyl O-CH₂~60Aliphatic carbon attached to oxygen
Butanoate C2-CH₂~42Aliphatic methylene carbon
Butanoate C3-CH~35Aliphatic methine (chiral) carbon
Butanoate C4-CH₃~22Aliphatic methyl carbon
Ethyl CH₃~14Aliphatic methyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole)~3400Stretching, sharp
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic)~2980-2850Stretching
C=O (Ester)~1730Stretching, strong
C=C (Aromatic)~1600-1450Stretching
C-O (Ester)~1250-1150Stretching
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Expected Molecular Ion (M⁺): m/z = 231.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-•OCH₂CH₃) to give an acylium ion at m/z = 186.

    • Loss of the entire ethyl ester group.

    • Cleavage at the C3-indole bond, leading to fragments corresponding to the indole cation (m/z = 116) or the butanoate side chain.

Relevance in Drug Discovery and Development

The significance of this compound extends beyond its chemical properties. Its structural framework is closely related to molecules with proven biological activity.

  • Analogue of Plant Auxins: It is the ethyl ester of Indole-3-butyric acid (IBA), a well-known plant hormone that promotes root growth. While esterification changes its properties, the core scaffold is retained. Some studies have investigated the antioxidant and other biological effects of IBA and its derivatives.[6]

  • Intermediate for HDAC Inhibitors: The indole-3-alkanoic acid scaffold is a key component in the design of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[5][12] this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various zinc-binding groups (like hydroxamic acid) to create potent HDAC inhibitors.[5][12] The butanoate linker provides optimal spacing to position the indole "cap" group within the HDAC active site.

  • Scaffold for Further Derivatization: The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, allowing for the creation of a diverse library of compounds for screening and lead optimization.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its structure, featuring a chiral center and the pharmaceutically important indole nucleus, makes it a valuable target. Its synthesis is readily achievable through well-understood reactions like the Michael addition, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. As a versatile building block for more complex bioactive molecules, particularly in the realm of oncology, a firm grasp of the technical details presented in this guide is essential for any researcher working in modern drug development.

References

  • Synthesis of Nitroethylindole Derivatives through Michael Addition. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Ye, X., et al. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(1), 183-199. Retrieved February 15, 2026, from [Link]

  • Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. (2025). Chemical Communications. Retrieved February 15, 2026, from [Link]

  • Uncatalyzed Michael addition of indoles: synthesis of some novel 3-alkylated indoles via a three-component reaction in solvent. (2007). CORE. Retrieved February 15, 2026, from [Link]

  • List, B., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4544-4546. Retrieved February 15, 2026, from [Link]

  • Profile of catalytic asymmetric synthesis of axially chiral indoles and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. (n.d.). Hindawi. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 434-446. Retrieved February 15, 2026, from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

The Beta-Indolyl Ester Scaffold: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Indole-3-Carboxylic Acid Esters & Related C3-Functionalized Derivatives

Executive Summary

In the lexicon of medicinal chemistry, "beta-indolyl ester derivatives" predominantly refers to Indole-3-carboxylic acid esters and, to a lesser extent, Indole-3-acetic acid esters . While the term "beta-indolyl" is an older nomenclature referencing the 3-position of the indole ring, the scaffold remains a cornerstone of modern drug discovery. Unlike indoxyl esters (indole-3-yl esters), which are unstable enol equivalents susceptible to oxidation (forming indigo dyes), indole-3-carboxylates are chemically robust pharmacophores.

This guide analyzes the indole-3-carboxylate scaffold, focusing on its role in antiviral (e.g., Umifenovir/Arbidol ) and cardiovascular therapeutics. We synthesize modern C-H activation protocols with classical Nenitzescu chemistry to provide a comprehensive roadmap for synthesizing and optimizing these derivatives.

Part 1: Structural & Synthetic Chemistry[1]

The Stability Paradox

The indole nucleus is electron-rich, particularly at the C3 (beta) position.

  • Indoxyl Esters (C3-O-CO-R): Unstable. The C3-oxygen bond promotes tautomerization to the ketone (indolinone) or oxidative dimerization. Used primarily in histochemistry (esterase staining), not drug development.

  • Indole-3-Carboxylates (C3-CO-O-R): Highly stable. The carbonyl at C3 withdraws electron density, stabilizing the indole ring against oxidation while providing a hydrogen-bond acceptor vector critical for receptor binding (e.g., AT1 receptors, Hemagglutinin).

Synthetic Pathways

We categorize synthesis into De Novo Construction (building the ring) and Direct Functionalization (modifying the ring).

Method A: The Nenitzescu Synthesis (The Arbidol Route)

The most scalable route for 5-hydroxyindole-3-carboxylates (critical for antiviral activity).

  • Mechanism: Condensation of a 1,4-benzoquinone with a beta-aminocrotonate.

  • Advantage: Installs the C3-ester and C5-hydroxy group in a single step.

Method B: Pd-Catalyzed Carbonylation (Modern C-H Activation)

Allows for the late-stage installation of ester moieties onto existing indole scaffolds.

  • Catalyst: Pd(OAc)₂ / Cu(OAc)₂.

  • Reagent: CO (carbon monoxide) or solid CO surrogates (e.g., alkyl formates).

  • Selectivity: High regioselectivity for C3 due to its nucleophilic nature.

Part 2: Visualization of Synthetic Logic

The following diagram contrasts the Classical Nenitzescu route with Modern C-H Activation for accessing the Beta-Indolyl Ester scaffold.

IndoleSynthesis cluster_classic Route A: Classical Nenitzescu (Arbidol Style) cluster_modern Route B: Pd-Catalyzed C-H Carbonylation Benzoquinone 1,4-Benzoquinone Intermediate Michael Adduct Benzoquinone->Intermediate Condensation Crotonate Beta-Aminocrotonate Crotonate->Intermediate ProductA 5-Hydroxyindole-3-carboxylate Intermediate->ProductA Cyclization (-H2O) Indole Unsubstituted Indole Pd_Intermediate C3-Pd Complex Indole->Pd_Intermediate C-H Activation CO_Source CO / Alcohol Pd(OAc)2 CO_Source->Pd_Intermediate ProductB Indole-3-carboxylate Pd_Intermediate->ProductB Reductive Elimination

Caption: Comparison of Nenitzescu condensation (left) vs. Pd-catalyzed C-H carbonylation (right).

Part 3: Pharmacological Significance & SAR

Therapeutic Classes
ClassRepresentative CompoundMechanism of ActionKey Structural Feature
Antiviral Umifenovir (Arbidol) Hemagglutinin inhibitor (Fusion inhibitor)C3-Ethyl Ester + C5-OH + C4-CH₂NMe₂
Cardiovascular Indole-3-carboxylic acids Angiotensin II (AT1) AntagonistsC3-Carboxylate mimics the imidazole of Losartan
Anticancer Sclareolide-Indole Cytotoxicity (K562 lines)C3-Ester linkage to terpene backbone
Structure-Activity Relationship (SAR)

For Indole-3-Carboxylates in drug design:

  • The Ester (C3): The ethyl ester is often optimal for lipophilicity (logP ~3-4), facilitating cell membrane permeation. Hydrolysis in vivo to the free acid often reduces activity (e.g., in Arbidol), suggesting the ester is the active pharmacophore or a critical prodrug moiety.

  • The Nitrogen (N1): Alkylation (Methyl/Ethyl) prevents H-bonding donation but increases lipophilicity. In Arbidol, N-Methyl is essential for hydrophobic pocket fit.

  • The 5-Position: Electron-donating groups (OH, OMe) at C5 often enhance antioxidant capacity and stabilize the indole ring against metabolic degradation.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Nenitzescu Method)

A robust, scalable protocol for generating the core scaffold of Arbidol-like derivatives.

Reagents:

  • Ethyl 3-aminocrotonate (1.0 eq)

  • 1,4-Benzoquinone (1.0 eq)

  • Acetone (Solvent)

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-benzoquinone (10.8 g, 100 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add ethyl 3-aminocrotonate (12.9 g, 100 mmol) slowly over 15 minutes. The reaction is exothermic; maintain temperature below 40°C using a water bath if necessary.

  • Cyclization: Stir the mixture at room temperature for 4 hours. A precipitate will form.

  • Reflux: Add glacial acetic acid (5 mL) and reflux the mixture for 1 hour to drive the cyclization to completion and dehydrate the intermediate.

  • Workup: Cool to 0°C. Filter the resulting solid.

  • Purification: Wash the cake with cold acetone/hexane (1:1). Recrystallize from ethanol.

  • Validation:

    • TLC: Silica gel, Hexane:EtOAc (3:2), R_f ~ 0.4.

    • Yield: Expect 60-70%.

    • Appearance: Off-white to pale beige crystals.

Protocol 4.2: Biological Assay – In Vitro Antioxidant Screen (DPPH)

Indole-3-esters with C5-substitutions often exhibit potent antioxidant activity, relevant for anti-inflammatory indications.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Procedure: Mix 100 µL of test compound (10–100 µM in DMSO) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Readout: Measure absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Part 5: Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship logic for the Indole-3-Carboxylate scaffold, highlighting the "Arbidol" pattern.

SAR_Logic IndoleCore Indole-3-Carboxylate Core C3_Ester C3: Ester (COOEt) Lipophilicity & H-Bond Acceptor IndoleCore->C3_Ester Essential N1_Sub N1: Alkyl (Me) Hydrophobic Pocket Fit IndoleCore->N1_Sub Modulatory C5_Sub C5: Hydroxyl/Methoxy Antioxidant & H-Bond Donor IndoleCore->C5_Sub Activity Enhancer C4_Sub C4: Amine Side Chain Solubility & Target Interaction IndoleCore->C4_Sub Specific (e.g. Arbidol)

Caption: SAR map detailing critical substitution zones on the Indole-3-carboxylate scaffold.

References

  • Mubassir, M. et al. (2025).[1][2] "Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review." Progress in Chemical and Biochemical Research. Link

  • Volov, A. et al. (2023). "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2023). "Indole-3-Carboxylic Acid: Chemical Properties and Applications." BenchChem Technical Data. Link

  • Pagore, R. R.[3] & Biyani, K. R. (2015). "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues." Der Pharma Chemica. Link

  • Zhou, Y. et al. (2019). "Synthesis of Indole-Fused Polycyclics via Rhodium-Catalyzed Undirected C-H Activation." Organic Letters. Link[4]

  • Korboukh, I. et al. (2022). "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles." The Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to Ethyl 3-(indol-3-yl)butyrate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 3-(indol-3-yl)butyrate, a compound of interest for researchers in drug development and the broader scientific community. By leveraging established chemical principles and data from closely related analogs, this document offers insights into its synthesis, analytical characterization, and potential biological significance.

Nomenclature and Chemical Identity

Ethyl 3-(indol-3-yl)butyrate is systematically known as Ethyl 3-(1H-indol-3-yl)butanoate . It is the ethyl ester of Indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family.

Synonyms:

  • Ethyl 3-(indol-3-yl)butanoate

  • 3-(3-Indolyl)butanoic acid ethyl ester

  • This compound

Understanding the nomenclature is crucial for navigating scientific literature and chemical databases. The core structure consists of an indole ring substituted at the third position with a butyrate moiety that has been esterified with ethanol.

Physicochemical Properties

While specific experimental data for Ethyl 3-(indol-3-yl)butyrate is not extensively documented in publicly available literature, its physicochemical properties can be predicted with a high degree of confidence based on its constituent parts: Indole-3-butyric acid and the ethyl ester group.

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₄H₁₇NO₂Based on the chemical structure.
Molecular Weight 231.29 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale-yellow oil or low-melting solidEsterification of a solid acid (IBA) often results in a liquid or low-melting solid ester.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate; poorly soluble in water.[1]The presence of the ethyl ester group increases lipophilicity compared to the parent carboxylic acid, Indole-3-butyric acid, which itself has limited water solubility.[1]
Boiling Point Higher than that of ethyl butyrate (120-121 °C) and likely to decompose before boiling at atmospheric pressure, similar to Indole-3-butyric acid.[2]The larger indole moiety significantly increases the molecular weight and intermolecular forces compared to simple esters like ethyl butyrate.
Melting Point Lower than that of Indole-3-butyric acid (125 °C).[2]Esterification typically lowers the melting point of a carboxylic acid due to the disruption of hydrogen bonding.

Synthesis of Ethyl 3-(indol-3-yl)butyrate

The most direct and classical method for the synthesis of Ethyl 3-(indol-3-yl)butyrate is the Fischer-Speier esterification of Indole-3-butyric acid.[3][4] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

Fischer-Speier Esterification Workflow

Fischer_Esterification IBA Indole-3-butyric acid Reaction Reaction Mixture IBA->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Reflux Reflux (60-110 °C, 1-10 hours) Reaction->Reflux Workup Aqueous Workup Reflux->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Ethyl 3-(indol-3-yl)butyrate Purification->Product

Caption: Workflow for the synthesis of Ethyl 3-(indol-3-yl)butyrate via Fischer-Speier esterification.

Detailed Experimental Protocol

Materials:

  • Indole-3-butyric acid (IBA)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-butyric acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 3-(indol-3-yl)butyrate.

Analytical Characterization

The structural confirmation of the synthesized Ethyl 3-(indol-3-yl)butyrate would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural elucidation of organic molecules. The expected proton NMR spectrum of Ethyl 3-(indol-3-yl)butyrate would show characteristic signals for the indole, butyrate, and ethyl ester moieties.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Indole NH~8.0singlet (broad)
Indole aromatic protons7.0 - 7.8multiplets
Ethyl -CH₂-~4.1quartet
Butyrate α-CH₂~2.4triplet
Butyrate β-CHmultiplet
Butyrate γ-CH₃doublet
Ethyl -CH₃~1.2triplet
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 3-(indol-3-yl)butyrate, the molecular ion peak [M]⁺ would be expected at m/z 231. Key fragments would likely correspond to the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the butyrate side chain.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of Ethyl 3-(indol-3-yl)butyrate. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small amount of acid like formic acid for better peak shape.

Biological Significance and Potential Applications

The biological activity of Ethyl 3-(indol-3-yl)butyrate is not yet extensively studied. However, its structural relationship to Indole-3-butyric acid and the presence of the indole and butyrate motifs suggest several areas of potential interest for researchers.

Auxin-like Activity

Indole-3-butyric acid is a well-established plant hormone that promotes root formation.[2][5] It is often considered a precursor to the more active auxin, Indole-3-acetic acid (IAA).[2] It is plausible that Ethyl 3-(indol-3-yl)butyrate could exhibit auxin-like activity, potentially acting as a pro-drug that is hydrolyzed in plant tissues to release IBA.

Auxin_Activity EIB Ethyl 3-(indol-3-yl)butyrate Hydrolysis Hydrolysis in vivo EIB->Hydrolysis IBA Indole-3-butyric acid Hydrolysis->IBA Conversion Conversion (β-oxidation) IBA->Conversion IAA Indole-3-acetic acid Conversion->IAA Rooting Promotion of Root Formation IAA->Rooting

Caption: Postulated pathway for the auxin-like activity of Ethyl 3-(indol-3-yl)butyrate.

Anti-Inflammatory Potential

The indole nucleus is a common scaffold in many anti-inflammatory drugs.[6] Derivatives of indole have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX).[6] Furthermore, butyrate, a short-chain fatty acid produced by gut microbiota, is known to have potent anti-inflammatory effects in the colon.[7] The combination of these two moieties in Ethyl 3-(indol-3-yl)butyrate makes it a candidate for investigation as a potential anti-inflammatory agent.

Anticancer Research

Indole derivatives, such as Indole-3-carbinol, have been investigated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit the proliferation of cancer cells.[8] Butyrate has also been shown to inhibit the growth of colon cancer cells and induce apoptosis.[9][10][11] Therefore, Ethyl 3-(indol-3-yl)butyrate could be explored for its potential antiproliferative effects in various cancer cell lines.

Conclusion

Ethyl 3-(indol-3-yl)butyrate is a molecule with significant potential for research in plant science, medicine, and drug discovery. While direct experimental data is currently limited, its synthesis is readily achievable through established methods like Fischer esterification. Its chemical properties and biological activities can be reasonably inferred from its parent compound, Indole-3-butyric acid, and the well-characterized effects of the indole and butyrate functional groups. This guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this intriguing indole derivative. Further empirical studies are warranted to fully elucidate its properties and biological functions.

References

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. PubMed. Available at: [Link] (Accessed: February 15, 2026).

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link] (Accessed: February 15, 2026).

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link] (Accessed: February 15, 2026).

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link] (Accessed: February 15, 2026).

  • What are the methods to synthesise indole-3-butyric acid? Quora. Available at: [Link] (Accessed: February 15, 2026).

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link] (Accessed: February 15, 2026).

  • CN1746160A - A new process for the synthesis of auxin 3-indolebutyric acid. Google Patents.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Available at: [Link] (Accessed: February 15, 2026).

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Fischer–Speier esterification. Wikipedia. Available at: [Link] (Accessed: February 15, 2026).

  • Response Surface Methodology Approach for the Synthesis of Ethyl Butyrate. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • 1H-Indole, 3-ethyl. Organic Syntheses Procedure. Available at: [Link] (Accessed: February 15, 2026).

  • Indole-3-Butyric Acid. PubChem. Available at: [Link] (Accessed: February 15, 2026).

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. Available at: [Link] (Accessed: February 15, 2026).

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link] (Accessed: February 15, 2026).

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Available at: [Link] (Accessed: February 15, 2026).

  • Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • An Aroma Chemical Profile: Ethyl Butyrate. Perfumer & Flavorist. Available at: [Link] (Accessed: February 15, 2026).

  • Indole-3-butanoate. PubChem. Available at: [Link] (Accessed: February 15, 2026).

  • Research Note The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic. Journal of Sciences, Islamic Republic of Iran. Available at: [Link] (Accessed: February 15, 2026).

  • Ethyl 3-acetoxybutyrate. NIST WebBook. Available at: [Link] (Accessed: February 15, 2026).

  • ethyl butyrate, 105-54-4. The Good Scents Company. Available at: [Link] (Accessed: February 15, 2026).

  • indol-3-yl. The Royal Society of Chemistry. Available at: [Link] (Accessed: February 15, 2026).

  • Indole-3-butyric acid. Wikipedia. Available at: [Link] (Accessed: February 15, 2026).

  • Ethyl butyrate. Wikipedia. Available at: [Link] (Accessed: February 15, 2026).

  • Dicationic Ionic Liquids with an Indole-3-butyrate Anion – Plant Growth Stimulation and Ecotoxicological Evaluations. ACS Sustainable Chemistry & Engineering. Available at: [Link] (Accessed: February 15, 2026).

  • Indole 3 butyric acid. mzCloud. Available at: [Link] (Accessed: February 15, 2026).

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. Available at: [Link] (Accessed: February 15, 2026).

  • Dicationic Ionic Liquids with an Indole-3-butyrate Anion − Plant Growth Stimulation and Ecotoxicological Evaluations. ResearchGate. Available at: [Link] (Accessed: February 15, 2026).

  • Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings. MDPI. Available at: [Link] (Accessed: February 15, 2026).

  • Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer. PMC. Available at: [Link] (Accessed: February 15, 2026).

  • Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers. Available at: [Link] (Accessed: February 15, 2026).

  • REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. Available at: [Link] (Accessed: February 15, 2026).

  • Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. MDPI. Available at: [Link] (Accessed: February 15, 2026).

  • Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot. PeerJ. Available at: [Link] (Accessed: February 15, 2026).

  • Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers. Available at: [Link] (Accessed: February 15, 2026).

  • 4-[[2-(1H-indol-3-yl)-1-methyl-ethyl]amino]-4-keto-butyric acid. SpectraBase. Available at: [Link] (Accessed: February 15, 2026).

Sources

Technical Guide: Enantioselective Synthesis and Characterization of Ethyl 3-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(1H-indol-3-yl)butanoate represents a critical structural motif in medicinal chemistry, serving as a precursor to bioactive indole alkaloids and COX inhibitors (e.g., indomethacin analogs). The biological activity of these derivatives is frequently governed by the stereochemistry at the C3 position of the butanoate chain.

This technical guide provides a rigorous framework for researchers to:

  • Synthesize the molecule with high enantiomeric excess (ee) using catalytic asymmetric Friedel-Crafts alkylation.

  • Resolve the enantiomers using chiral high-performance liquid chromatography (HPLC).

  • Validate the absolute configuration using authoritative spectroscopic methods.

Structural Analysis & Stereochemistry

The target molecule possesses a single stereogenic center at the C3 position of the butanoate chain. The chirality arises from the attachment of four distinct moieties to the C3 carbon:

  • The Indole Nucleus (attached via C3').[1][2]

  • The Ethyl Acetate Side Chain (

    
    ).
    
  • A Methyl Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • A Hydrogen Atom .

Cahn-Ingold-Prelog (CIP) Priority Assessment

Strict adherence to CIP priority rules is required for assigning


 or 

configuration.
  • Priority 1:

    
     (The Carbon is bonded to a Carbonyl Carbon, which counts as bonding to Oxygen twice. Oxygen [Z=8] > Nitrogen [Z=7]).
    
  • Priority 2: Indole Ring (The C3' is bonded to C2' [bonded to N] and C3a' [bonded to C]).

  • Priority 3:

    
     (Carbon bonded to H, H, H).
    
  • Priority 4:

    
    .
    

Note: While theoretical assignment is possible, experimental verification via X-ray crystallography of a heavy-atom derivative is the gold standard for this specific scaffold due to the similar steric bulk of the indole and the ester chain.

Asymmetric Synthesis Protocol

The most robust route to chiral this compound is the Catalytic Asymmetric Friedel-Crafts Alkylation of indole with ethyl crotonate. This reaction overcomes the poor reactivity of indole toward Michael acceptors.

The Catalyst System: Cu(II)-Bis(oxazoline)

For high enantioselectivity, we utilize a Lewis Acid catalyst system comprising Copper(II) triflate coordinated with a chiral bis(oxazoline) (Box) ligand.

  • Catalyst Precursor:

    
     or 
    
    
    
  • Ligand:

    
    -t-Bu-Box or 
    
    
    
    -Ph-Box
  • Substrates: Indole (Nucleophile) + Ethyl Crotonate (Electrophile)

Reaction Mechanism & Transition State

The copper center coordinates with the carbonyl and ether oxygens of the ethyl crotonate (bidentate coordination), activating it for nucleophilic attack. The bulky groups on the Box ligand shield one face of the alkene, forcing the indole to attack from the open face (Si-face or Re-face depending on the ligand).

ReactionPathway Reagents Indole + Ethyl Crotonate Complex Cu(II)-Box Activation (Bidentate Coordination) Reagents->Complex Lewis Acid Binding TS Transition State (Face-Selective Attack) Complex->TS Indole Nucleophilic Attack Product Chiral this compound (High ee) TS->Product Proton Transfer & Catalyst Release Product->Complex Catalyst Turnover

Figure 1: Catalytic cycle for the asymmetric Friedel-Crafts alkylation. The Cu(II)-Box complex activates the crotonate, controlling the stereochemical outcome.

Experimental Procedure (Bench-Ready)

Standardized based on Evans et al. and Tang et al. methodologies.

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (10 mol%) and the Chiral Box Ligand (11 mol%) in anhydrous DCM. Stir for 1 hour at RT to form the active blue-green complex.
    
  • Substrate Addition: Cool the mixture to -78°C (critical for maximizing ee). Add Ethyl Crotonate (1.2 equiv). Stir for 15 minutes.

  • Reaction: Add Indole (1.0 equiv) slowly. Stir at -78°C for 24-48 hours. Monitor consumption of indole by TLC (Hexane/EtOAc 7:3).

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Catalyst poisoning or wet solventEnsure strictly anhydrous DCM; use molecular sieves.
Low ee% Temperature too highMaintain -78°C strictly; consider using

for tighter binding.
Racemic Product Ligand decomplexationIncrease Ligand:Metal ratio to 1.2:1.

Analytical Resolution: Chiral HPLC

Quantifying the Enantiomeric Excess (ee) requires a validated Chiral HPLC method.

Column Selection Strategy

Indole derivatives typically resolve well on Amylose or Cellulose carbamate derivatives.

  • Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Method Development Protocol

Mobile Phase: Alkane / Alcohol mixtures are standard.[3]

  • Solvent A: n-Hexane (stabilized)

  • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

Gradient Screening:

  • Isocratic Start: 90:10 (Hexane:IPA), Flow 1.0 mL/min, 25°C.

  • Detection: UV at 254 nm (Indole absorption) and 280 nm.

  • Optimization: If retention is too low (

    
    ), decrease IPA to 5% or 2%. If resolution (
    
    
    
    ) is < 1.5, switch alcohol to Ethanol or try the OD-H column.

HPLCWorkflow Start Racemic Standard (Prepare via non-chiral synthesis) Screen1 Screen Chiralpak AD-H (90:10 Hex/IPA) Start->Screen1 Decision1 Separation? Screen1->Decision1 Optimize Optimize % IPA (Reduce to 95:5 or 98:2) Decision1->Optimize Partial Sep Screen2 Screen Chiralcel OD-H (90:10 Hex/EtOH) Decision1->Screen2 No Sep Final Validated Method (Rs > 1.5) Decision1->Final Baseline Sep Optimize->Final Screen2->Final

Figure 2: Decision tree for developing a chiral HPLC method for indole butanoates.

Determination of Absolute Configuration

Do not rely solely on optical rotation signs (


) from literature unless the solvent and concentration match exactly.
X-Ray Crystallography (The Gold Standard)

The target ester is likely an oil or low-melting solid. To determine absolute configuration:

  • Derivatization: React the ester with Hydrazine to form the hydrazide, or hydrolyze to the acid and couple with a chiral amine (e.g., (R)-phenylglycinol).

  • Crystallization: Grow single crystals of the derivative from EtOH/Water.

  • Analysis: Perform X-ray diffraction. Use the anomalous dispersion of heavy atoms (if a Br/Cl substituent is introduced on the indole) or internal reference to the known chiral auxiliary.

Circular Dichroism (CD)

Compare the CD spectrum of your synthesized product with literature spectra of known 3-substituted indoles. A positive Cotton effect in the 280-290 nm region is often correlated with specific configurations in indole-3-alkanoic acid derivatives, but this must be calibrated against a known standard.

References

  • Evans, D. A., et al. (2002). "Enantioselective Friedel-Crafts Alkylations Catalyzed by Bis(oxazoline) Complexes." Journal of the American Chemical Society.[2]

  • Tang, Y., et al. (2004).[2] "Highly Enantioselective Friedel-Crafts Alkylations of Indoles with Alkylidene Malonates." Journal of the American Chemical Society.[2]

  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD-H and OD-H Columns." Chiral Technologies.[3]

  • Jørgensen, K. A. (2001).[2] "Catalytic Asymmetric Friedel-Crafts Reactions of Indoles." Angewandte Chemie International Edition.

Sources

Methodological & Application

Synthesis of Ethyl 3-(1H-indol-3-yl)butanoate via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile and Efficient Synthesis of Ethyl 3-(1H-indol-3-yl)butanoate via Acid-Catalyzed Michael Addition

Abstract

The 3-substituted indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block, via the Michael addition of indole to ethyl crotonate. The Michael reaction, a cornerstone of C-C bond formation, offers an atom-economical route to this target.[3][4] We present a robust procedure employing a Brønsted acid catalyst, detailing the reaction mechanism, step-by-step experimental workflow, characterization, and troubleshooting. This guide is designed for researchers in synthetic chemistry and drug development, emphasizing the causal logic behind procedural steps to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental transformation in organic synthesis.[3][4] When indole is employed as the nucleophile (the Michael donor), the reaction typically occurs at the electron-rich C-3 position, providing a direct and efficient pathway for the 3-alkylation of the indole ring.[1] The resulting 3-alkylated indoles are versatile intermediates for a wide range of more complex indole derivatives and alkaloids.[5][6]

The target molecule, this compound, is synthesized by the reaction of indole with ethyl crotonate, an α,β-unsaturated ester (the Michael acceptor). While this reaction can be promoted by bases, acid catalysis is often preferred to avoid N-alkylation and other side reactions. Both Brønsted and Lewis acids have been shown to be effective catalysts.[1][5][7][8]

Causality of Catalysis: The role of the acid catalyst is to activate the Michael acceptor. The acid (e.g., H⁺ from a Brønsted acid or a Lewis acid metal center) coordinates with the carbonyl oxygen of the ethyl crotonate. This coordination withdraws electron density from the conjugated system, rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack by the indole.[7][8][9] This activation allows the reaction to proceed under mild conditions with high regioselectivity for the desired C-3 adduct.

Reaction Mechanism

The acid-catalyzed Michael addition of indole to ethyl crotonate proceeds through the following key steps:

  • Activation of Michael Acceptor: The acid catalyst (H⁺) reversibly protonates the carbonyl oxygen of ethyl crotonate, forming a resonance-stabilized oxocarbenium ion. This greatly enhances the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The π-system of the indole ring, specifically the electron-rich C-3 position, attacks the activated β-carbon of the ethyl crotonate. This forms a new C-C bond and a resonance-stabilized cationic intermediate.

  • Re-aromatization: A base (e.g., solvent or the conjugate base of the acid catalyst) removes the proton from the C-3 position of the indole ring, restoring its aromaticity and yielding the final product, this compound, after the catalyst is regenerated.

Reaction_Mechanism Figure 1: Catalytic Mechanism of Michael Addition cluster_steps Indole Indole (Nucleophile) Step2 2. Nucleophilic Attack Indole->Step2 EthylCrotonate Ethyl Crotonate (Michael Acceptor) Step1 1. Activation EthylCrotonate->Step1 Catalyst_in H⁺ (Catalyst) Catalyst_in->Step1 ActivatedEster Activated Ester (Oxocarbenium Ion) ActivatedEster->Step2 Intermediate Cationic Intermediate Step3 3. Re-aromatization Intermediate->Step3 Product This compound Catalyst_out H⁺ (Regenerated) Step1->ActivatedEster Step2->Intermediate Step3->Product Step3->Catalyst_out

Caption: Figure 1: Catalytic Mechanism of Michael Addition.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumePurity
IndoleC₈H₇N117.155.01.0586 mg>99%
Ethyl CrotonateC₆H₁₀O₂114.146.01.2685 mg (0.72 mL)>98%
p-Toluenesulfonic Acid (p-TsOH)C₇H₈O₃S·H₂O190.220.50.195 mg>98%
Acetonitrile (CH₃CN)C₂H₃N41.05--20 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~100 mLReagent Grade
Saturated NaHCO₃ solution----~50 mLAqueous
Brine----~30 mLSaturated NaCl
Anhydrous Na₂SO₄Na₂SO₄142.04--As neededGranular
Silica GelSiO₂---~30 g230-400 mesh
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Glassware for extraction (separatory funnel) and filtration

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Charging - Add Indole, p-TsOH, CH₃CN to flask - Stir to dissolve B 2. Reaction - Add Ethyl Crotonate - Heat to 80 °C (reflux) - Monitor by TLC (4-6 h) A->B C 3. Work-up - Cool to RT - Concentrate via rotary evaporation B->C D 4. Extraction - Dissolve residue in EtOAc - Wash with sat. NaHCO₃ - Wash with brine C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and concentrate D->E F 6. Purification - Column Chromatography (Silica gel, Hexane:EtOAc gradient) E->F G 7. Characterization - Collect pure fractions - Evaporate solvent - Obtain product as oil/solid - Analyze (NMR, IR, MS) F->G

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (586 mg, 5.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and anhydrous acetonitrile (20 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Initiation: Attach a reflux condenser to the flask. Add ethyl crotonate (0.72 mL, 6.0 mmol) to the solution via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a heating mantle or oil bath. The acetonitrile should gently reflux.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a 4:1 Hexane:Ethyl Acetate mixture as the eluent. The indole spot (higher Rƒ) should gradually be replaced by the product spot (lower Rƒ). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (disappearance of indole by TLC), remove the flask from the heat source and allow it to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize and remove the acid catalyst. Subsequently, wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

    • Packing: Pack the column using a slurry of silica gel in hexane.

    • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).

    • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil or low-melting solid. Determine the final yield. A typical yield for this procedure is in the range of 80-90%.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Analysis TechniqueExpected Results for this compound
Appearance Pale yellow oil or low-melting solid
Yield 80-90%
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.05 (br s, 1H, NH), ~7.60 (d, 1H, Ar-H), ~7.35 (d, 1H, Ar-H), ~7.20 (t, 1H, Ar-H), ~7.10 (t, 1H, Ar-H), ~7.00 (s, 1H, C2-H), ~4.10 (q, 2H, OCH₂CH₃), ~3.80 (m, 1H, CH), ~2.70 (d, 2H, CH₂), ~1.40 (d, 3H, CHCH₃), ~1.20 (t, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~172.5 (C=O), ~136.5 (C), ~126.5 (C), ~122.0 (CH), ~121.5 (CH), ~120.0 (C), ~119.5 (CH), ~119.0 (CH), ~111.0 (CH), ~60.5 (OCH₂), ~37.0 (CH₂), ~31.0 (CH), ~22.0 (CH₃), ~14.0 (CH₃).
IR (KBr, cm⁻¹)ν: ~3410 (N-H stretch), ~2970 (C-H stretch), ~1730 (C=O ester stretch), ~1450, ~740 (Ar C-H bend).
Mass Spec. (ESI-MS)m/z: Calculated for C₁₄H₁₇NO₂ [M+H]⁺: 232.13; Found: 232.13.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient heating.- Low quality/wet reagents or solvent.- Use fresh p-TsOH.- Ensure the reaction reaches 80 °C.- Use anhydrous acetonitrile and pure reagents.
Low Yield - Incomplete reaction.- Product loss during work-up/purification.- Increase reaction time and monitor carefully by TLC.- Perform extractions carefully; do not use excessive amounts of washing solutions.
Formation of Side Products - Reaction temperature too high or time too long.- Catalyst concentration too high, leading to polymerization or bis(indolyl)methane formation.[12]- Adhere to the recommended temperature and time.- Reduce catalyst loading to 5 mol% if side products are significant.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all steps in a certified chemical fume hood.

  • Reagent Handling:

    • p-Toluenesulfonic acid is corrosive and can cause skin and eye burns. Handle with care.

    • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

    • Ethyl crotonate is a lachrymator and is flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging a mild Brønsted acid-catalyzed Michael addition, this method offers high yields, operational simplicity, and easy purification. The detailed explanation of the mechanism and experimental rationale equips researchers with the necessary knowledge to successfully implement and adapt this procedure for the synthesis of other valuable 3-substituted indole derivatives.

References

  • Jadidi, K., et al. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopen​tanones. ISRN Organic Chemistry, 2012, 1-6. [Link]

  • Reddy, B. V. S., et al. (2011). Highly Efficient Aluminum Trichloride Catalyzed Michael Addition of Indoles and Pyrroles to Maleimides. Synthesis, 2011(13), 2076-2080. [Link]

  • Miao, T., & Wang, L. (2009). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Molecules, 14(9), 3321-3329. [Link]

  • Ghosh, R. (2018). Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. EurekAlert!. [Link]

  • Kamble, R. D., et al. (2012). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their antibacterial activity. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]

  • Ramsey, J. S., et al. (2016). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using Bismuth (III) Bromide. Transactions of the Illinois State Academy of Science, 109, 21-25. [Link]

  • Miao, T., & Wang, L. (2009). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Molecules, 14(9), 3321-3329. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]

  • Miao, T., & Wang, L. (2009). (PDF) Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. ResearchGate. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Li, N.-S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 31941–31945. [Link]

  • Kargar, M., et al. (2011). SYNTHESIS OF NOVEL METHYLENE BRIDGE FUNCTIONALIZED BIS(INDOLYL)METHANES THOROUGH A DOUBLE MICHAEL ADDITION. HETEROCYCLES, 83(11), 2535-2540. [Link]

  • Spina, R., et al. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Molbank, 2023(1), M1576. [Link]

Sources

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of β-Indolyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Indolyl Esters

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of a stereocenter at the β-position of an indolyl ester derivative opens up vast possibilities for creating novel therapeutics and complex molecular architectures. Catalytic enantioselective synthesis provides the most efficient and atom-economical route to access these valuable chiral building blocks. This guide offers a comprehensive overview of modern catalytic strategies, detailed experimental protocols, and the underlying mechanistic principles for the synthesis of β-indolyl esters, intended for researchers and professionals in organic synthesis and drug development.

Core Strategies for Enantioselective C-C Bond Formation

The primary approach to constructing chiral β-indolyl esters involves the conjugate addition of an indole nucleophile to a prochiral α,β-unsaturated ester or a related Michael acceptor. The key to success lies in the choice of a chiral catalyst that can effectively control the stereochemical outcome of the reaction. Two dominant catalytic platforms have emerged as particularly powerful: metal-based catalysis and organocatalysis.

Chiral Lewis Acid Catalysis: The Power of Metal Complexes

Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis. In the context of β-indolyl ester synthesis, complexes of transition metals such as copper, rhodium, and nickel with chiral ligands have proven to be highly effective.[1][2][3][4] These catalysts function by coordinating to the α,β-unsaturated ester, lowering its LUMO energy and creating a chiral environment that directs the nucleophilic attack of the indole.

Mechanism of Action:

The general mechanism involves the coordination of the Lewis acidic metal center to the carbonyl group of the α,β-unsaturated ester. This activation enhances the electrophilicity of the β-carbon. The indole, often activated by a Brønsted acid or through its inherent nucleophilicity, then attacks the β-position. The chiral ligand environment around the metal center dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.

Metal_Catalyzed_Mechanism cluster_0 Catalytic Cycle Catalyst [M-Ligand*] Activated_Complex Activated Complex {[M-Ligand*]•Substrate} Catalyst->Activated_Complex Coordination Substrate α,β-Unsaturated Ester Substrate->Activated_Complex Intermediate Ternary Complex Activated_Complex->Intermediate + Indole Indole Indole Indole->Intermediate Product_Complex Product•[M-Ligand*] Intermediate->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product β-Indolyl Ester Product_Complex->Product Release

Figure 1: Generalized workflow for metal-catalyzed enantioselective conjugate addition.

Key Experimental Considerations:

  • Choice of Metal and Ligand: The combination of the metal precursor and the chiral ligand is crucial. Copper(I) and Copper(II) salts are frequently used with bis(oxazoline) (BOX) and tris(oxazoline) ligands.[1] Rhodium catalysts, often paired with chiral diene or sulfur-olefin ligands, have also shown excellent results.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence both the reaction rate and the enantioselectivity. Halogenated solvents like dichloromethane and ethereal solvents are common choices.

  • Additives: In some cases, additives such as alcohols can accelerate the reaction and improve enantioselectivity.[1]

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative. For the synthesis of β-indolyl esters, two primary modes of organocatalytic activation are prevalent: iminium ion catalysis and Brønsted acid catalysis.

Iminium Ion Catalysis:

This strategy, pioneered by MacMillan and others, involves the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst (e.g., a derivative of proline).[6] This iminium ion has a lower LUMO than the starting aldehyde, facilitating the nucleophilic attack of the indole. The stereochemistry is controlled by the steric environment of the chiral catalyst.

Iminium_Ion_Catalysis cluster_1 Iminium Ion Catalytic Cycle Catalyst Chiral Amine Iminium Iminium Ion Catalyst->Iminium + Enone, -H₂O Enone α,β-Unsaturated Aldehyde Enone->Iminium Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Indole Indole Indole Indole->Enamine_Intermediate Enamine_Intermediate->Catalyst Hydrolysis Product_Aldehyde Product Aldehyde Enamine_Intermediate->Product_Aldehyde + H₂O Water H₂O

Figure 2: Catalytic cycle for iminium ion-mediated conjugate addition of indoles.

Brønsted Acid Catalysis:

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), can catalyze the conjugate addition of indoles by activating the α,β-unsaturated ester through hydrogen bonding.[7] This activation lowers the LUMO of the electrophile. Simultaneously, the conjugate base of the CPA can interact with the indole, organizing the transition state to achieve high stereoselectivity.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Enantioselective Friedel-Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters

This protocol is adapted from methodologies that have demonstrated high yields and excellent enantioselectivities.[2][3]

Materials:

  • Indole (1.0 equiv)

  • β,γ-Unsaturated α-ketoester (1.2 equiv)

  • Cu(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%)

  • Chiral ligand (e.g., a chiral bis(oxazoline) ligand, 5.5 mol%)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Cu(I) salt and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the indole to the reaction mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the β,γ-unsaturated α-ketoester to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation:

EntryIndole SubstrateElectrophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1IndoleEthyl 2-oxo-4-phenylbut-3-enoate5CH₂Cl₂0129598
25-MethoxyindoleEthyl 2-oxo-4-phenylbut-3-enoate5Toluene-202492>99
36-ChloroindoleEthyl 2-oxo-4-(p-tolyl)but-3-enoate5CH₂Cl₂0188896
Protocol 2: Organocatalytic Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes

This protocol is based on the use of a chiral secondary amine catalyst, such as a diphenylprolinol silyl ether.[6][8]

Materials:

  • Indole (1.5 equiv)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • (S)-Diphenylprolinol trimethylsilyl ether (20 mol%)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Sodium borohydride (for in-situ reduction)

  • Methanol (for reduction)

Procedure:

  • To a stirred solution of the indole and the chiral organocatalyst in the anhydrous solvent at room temperature, add the α,β-unsaturated aldehyde.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the starting aldehyde has been consumed, cool the reaction mixture to 0 °C.

  • Slowly add methanol, followed by the portion-wise addition of sodium borohydride to reduce the resulting aldehyde to the corresponding alcohol.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation:

EntryIndole SubstrateElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1IndoleCinnamaldehyde20Et₂O248595
22-MethylindoleCinnamaldehyde20THF367892
35-Bromoindole(E)-3-(4-nitrophenyl)acrylaldehyde20Et₂O248297

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

    • Increase the catalyst loading or reaction time.

    • Vary the reaction temperature.

  • Low Enantioselectivity:

    • Screen different chiral ligands or organocatalysts.

    • Optimize the solvent, as it can have a profound effect on the stereochemical outcome.

    • Lower the reaction temperature, as this often increases enantioselectivity.

  • Side Reactions:

    • If polymerization of the α,β-unsaturated ester/aldehyde is observed, consider adding it slowly to the reaction mixture.

    • For sensitive substrates, ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

The catalytic enantioselective synthesis of β-indolyl esters is a rapidly evolving field with powerful and reliable methodologies. Both metal-based and organocatalytic approaches offer distinct advantages and can be tailored to specific substrates. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can access a wide array of enantioenriched β-indolyl esters for applications in drug discovery and natural product synthesis.

References

  • Regioselective and Enantioselective Synthesis of β-Indolyl Cyclopentenamides by Chiral Anion Catalysis. Angewandte Chemie International Edition, [Link].[7]

  • Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Highlights, [Link].[1]

  • Rhodium-Catalyzed Asymmetric 1,4-Addition of α/β-(N-Indolyl) Acrylates. Organic Letters, [Link].[5]

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry, [Link].

  • Enantioselective Friedel-Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. ResearchGate, [Link].[2]

  • Enantioselective Friedel-Crafts Alkylation of Indoles with Aromatic α,β-Unsaturated Aldehydes Catalyzed by Diphenylprolinol Silyl Ether. ResearchGate, [Link].[8]

  • Enantioselective Friedel–Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. The Journal of Organic Chemistry, [Link].[3]

  • The influence of chiral auxiliaries and catalysts on the selectivity of intramolecular conjugate additions of pyrrole to N-tethered Michael acceptors. Organic & Biomolecular Chemistry, [Link].

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI, [Link].[4]

  • Enantioselective Organocatalytic Michael Addition to Unsaturated Indolyl Ketones. Organic Letters, [Link].

  • Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. MDPI, [Link].

  • Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring. ACS Catalysis, [Link].

  • Enantioselective synthesis of 6-(Indole-2-yl)-3,4-dihydropyran-2-one skeleton via N-heterocyclic carbene-catalyzed formal [3 + 3] cycloaddition reaction. Chemical Synthesis, [Link].

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Oa.mg, [Link].

  • Chiral Pincer Carbodicarbene Ligands for Enantioselective Rhodium-Catalyzed Hydroarylation of Terminal and Internal 1,3-Dienes with Indoles. Journal of the American Chemical Society, [Link].

  • Bis-indole chiral architectures for asymmetric catalysis. PMC, [Link].

  • Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Highlights, [Link].[6]

  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, [Link].

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, [Link].

  • Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. MDPI, [Link].

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, [Link].

  • Asymmetric synthesis of cyclopenta[b]indoles via organocatalytic formal (3 + 2) cyclization of β-keto ester with azonaphthalene. Organic Chemistry Frontiers, [Link].

  • Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Organic & Biomolecular Chemistry, [Link].

  • Enantioselective Synthesis of 2,2,3-Trisubstituted Indolines via Bimetallic Relay Catalysis of α-Diazoketones with Enones. Organic Letters, [Link].

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI, [Link].

Sources

Lewis acid catalyzed reaction of indole and alpha,beta-unsaturated esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Indolyl Esters via Lewis Acid Catalysis 

-Unsaturated Esters

Executive Summary

The functionalization of indoles at the C3 position is a cornerstone transformation in medicinal chemistry, providing access to the tryptamine and


-carboline scaffolds found in over 3,000 bioactive alkaloids and pharmaceutical agents (e.g., Indomethacin, Ondansetron). While traditional Michael additions often utilize strong bases or Brønsted acids that can degrade sensitive substrates, Lewis Acid (LA) catalysis  offers a milder, chemoselective alternative.

This guide details the protocol for the conjugate addition of indoles to


-unsaturated esters using Indium(III) Bromide (

)
and Scandium(III) Triflate (

)
. These methods are selected for their operational simplicity, high regioselectivity (C3 > N1), and compatibility with labile functional groups.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a Friedel-Crafts type conjugate addition. Unlike base-mediated methods that deprotonate the N1-H to form an indolyl anion (often leading to mixtures of N1 and C3 alkylation), Lewis acids activate the electrophile, favoring attack by the neutral indole at its most nucleophilic site: C3.

Mechanism Steps:

  • Activation: The Lewis Acid coordinates to the carbonyl oxygen of the

    
    -unsaturated ester, lowering the LUMO energy of the 
    
    
    
    -carbon.
  • Nucleophilic Attack: The C3-position of the indole attacks the activated

    
    -carbon, breaking the C=C 
    
    
    
    -bond and forming a resonance-stabilized zwitterionic intermediate.
  • Proton Transfer & Aromatization: A rapid 1,2-proton shift (or deprotonation/reprotonation sequence) restores the aromaticity of the indole ring, yielding the

    
    -indolyl ester.
    
Figure 1: Reaction Mechanism Pathway

IndoleMichael Substrates Indole + Ester Activation LA-Carbonyl Complex (Activated Electrophile) Substrates->Activation Lewis Acid (LA) Attack C3-Nucleophilic Attack Activation->Attack LUMO Lowering Intermediate Zwitterionic Intermediate Attack->Intermediate C-C Bond Formation Aromatization Proton Transfer (Re-aromatization) Intermediate->Aromatization H-Shift Product 3-Substituted Indole (Product) Aromatization->Product Catalyst Release

Caption: Lewis acid activation cycle favoring C3-alkylation over N1-alkylation.

Catalyst Selection Guide

Not all Lewis acids perform equally. Hard Lewis acids (e.g.,


, 

) can be moisture-sensitive and oxophilic, sometimes decomposing esters. Soft/Borderline Lewis acids are preferred for this transformation.

Table 1: Comparative Performance of Lewis Acid Catalysts

CatalystTypical LoadingSolventYield (Avg)Key Characteristic

1–5 mol%DCM /

85–96%High Reactivity. Excellent for sterically hindered esters.

5–10 mol%

/

80–92%Green/Recyclable. Water-tolerant; catalyst can be recovered.

1–5 mol%

82–90%Low toxicity, inexpensive.

10–20 mol%DCM60–75%Cheap, but often requires higher loading and lower yields.

Standard Operating Protocol (SOP)

Method A: High-Throughput Synthesis using Indium(III) Bromide ( )

Best for: Rapid library synthesis, sterically hindered substrates.

Materials:

  • Indole derivative (1.0 equiv)

  • 
    -unsaturated ester (e.g., Methyl acrylate) (1.1 equiv)
    
  • 
     (Sigma-Aldrich, 99.9%) (5 mol%)
    
  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Procedure:

  • Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the indole (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
      (17.7 mg, 0.05 mmol) in one portion. The solution may darken slightly.
    
  • Reactant Addition: Add the

    
    -unsaturated ester  (1.1 mmol) dropwise over 2 minutes.
    
  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Most reactions complete within 1–3 hours.

  • Quench: Once starting material is consumed, add water (5 mL).

  • Work-up: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Method B: Green Synthesis using Scandium(III) Triflate ( )

Best for: Scale-up, green chemistry requirements, acid-sensitive substrates.

Procedure:

  • Setup: Mix indole (1.0 mmol) and ester (1.1 mmol) in Acetonitrile (5 mL).

  • Catalyst: Add

    
      (24 mg, 0.05 mmol).
    
  • Reaction: Stir at RT for 4–6 hours.

  • Recycling Step: After reaction completion, evaporate the solvent. Add Water/EtOAc mixture. The product partitions into EtOAc. The aqueous phase contains the catalyst .

    • Validation: The aqueous phase can be concentrated and reused for 3 subsequent cycles with <5% loss in activity [1].

Experimental Workflow & Quality Control

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Dry Solvents) Mix Mix Indole + Catalyst (Stir 5 min) Start->Mix AddEster Add Unsaturated Ester (Dropwise) Mix->AddEster Monitor Monitor: TLC/LCMS (Target: Disappearance of Indole) AddEster->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait 1h) Quench Quench (H2O/NaHCO3) Decision->Quench Yes Isolate Phase Separation & Drying Quench->Isolate Purify Flash Chromatography Isolate->Purify

Caption: Step-by-step decision matrix for reaction monitoring and isolation.

Quality Control Criteria:

  • NMR Verification: Diagnostic signal for C3-alkylation is the disappearance of the indole C3-H singlet (

    
     ~6.5-7.2 ppm depending on solvent) and appearance of aliphatic protons (
    
    
    
    2.5–3.5 ppm).
  • Regioselectivity Check: N1-alkylation results in the loss of the broad N-H singlet (

    
     >8.0 ppm). If the N-H peak remains, C3-alkylation is confirmed.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst deactivation by moisture (for

).
Ensure anhydrous DCM is used or switch to water-tolerant

.
N1-Alkylation Byproduct Basic impurities or high temperature.Ensure reaction pH is neutral/acidic. Do not add base. Keep temp <40°C.
No Reaction Steric hindrance at C3 or

-position of ester.
Increase catalyst loading to 10 mol% or switch to reflux in Acetonitrile.
Polymerization of Ester Uncontrolled radical polymerization.Add radical inhibitor (e.g., hydroquinone) if using highly reactive acrylates.

References

  • Kobayashi, S. (1999).[1] Scandium Triflate in Organic Synthesis.[1][2][3][4][5] European Journal of Organic Chemistry.[1] Link

  • Bandini, M., et al. (2002). Indium(III) bromide-catalyzed conjugate addition of indoles to electron-deficient olefins. Journal of Organic Chemistry.[3] Link

  • Yadav, J. S., et al. (2001). Indium(III)

    
    -unsaturated ketones. Tetrahedron Letters.[6] Link
    
  • Alam, M. M., et al. (2005).

    
    -unsaturated ketones.[7] Tetrahedron Letters.[6] Link
    
  • Evans, D. A., et al. (2005).[3] Enantioselective Friedel-Crafts Alkylations. Journal of the American Chemical Society.[3] Link

Sources

Application Note: Strategic Utilization of Ethyl 3-(1H-indol-3-yl)butanoate in High-Value Pharmacophore Synthesis

[1]

Introduction: The Divergent Intermediate

Ethyl 3-(1H-indol-3-yl)butanoate (EIB) represents a "privileged scaffold" in medicinal chemistry. While often categorized simply as an ester derivative of the plant hormone Indole-3-butyric acid (IBA), its utility in pharmaceutical development lies in its role as a chiral divergent intermediate .

The molecule features an indole core attached to a butyrate chain with a stereocenter at the

  • HDAC Inhibitors: The butyrate chain serves as a linker for Zinc-Binding Groups (ZBGs) targeting Histone Deacetylases (HDACs) in cancer therapy.

  • 
    -Branched Tryptamines:  Reduction of the ester functionality grants access to serotonin analogs with modified metabolic stability.
    
  • Tricyclic Alkaloids: The ester chain facilitates intramolecular cyclization to form tetrahydro-carbazole and cyclopenta[b]indole motifs.

This guide provides high-fidelity protocols for the enantioselective synthesis of EIB and its downstream conversion into bioactive pharmacophores, specifically addressing the challenges of controlling chirality and preventing unwanted cyclization.

Core Synthesis: Enantioselective Friedel-Crafts Alkylation[2]

The most robust route to EIB is the Michael-type Friedel-Crafts alkylation of indole with ethyl crotonate. While racemic synthesis is straightforward using simple Lewis acids (e.g., InCl

Mechanism & Causality

The reaction relies on the activation of the


  • Critical Control Point: The choice of ligand determines the facial selectivity. Bis(oxazoline) (BOX) ligands complexed with Copper(II) are the industry standard for achieving >90% ee.

Protocol: Asymmetric Synthesis of (R)-Ethyl 3-(1H-indol-3-yl)butanoate

Reagents:

  • Indole (1.0 equiv)

  • Ethyl trans-crotonate (1.5 equiv)

  • Cu(OTf)

    
     (10 mol%)
    
  • (R,R)-Ph-BOX Ligand (11 mol%)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under N

    
    , combine Cu(OTf)
    
    
    and the (R,R)-Ph-BOX ligand in anhydrous DCM. Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complexation.
  • Substrate Addition: Cool the catalyst mixture to 0°C. Add ethyl trans-crotonate. Stir for 15 minutes to allow Lewis acid coordination to the carbonyl oxygen.

  • Reaction: Add indole in one portion.

  • Incubation: Stir at 0°C for 24–48 hours. Note: Lower temperatures improve enantioselectivity but significantly reduce reaction rate.

  • Quench: Filter the mixture through a short pad of silica gel to remove the copper catalyst. Wash with Et

    
    O.
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 8:1).

Quality Control Criteria:

  • Yield: >85%

  • Enantiomeric Excess (ee): >90% (determined by Chiral HPLC, Daicel Chiralcel OD-H column).

  • Appearance: Viscous pale yellow oil.

Troubleshooting & "MIBE" Warning

A critical pitfall in this synthesis is the risk of unwanted cyclization .

  • The Risk: Under harsh acidic conditions or high temperatures (>80°C), the indole nitrogen can attack the ester, or the C2 position can cyclize onto the chain, forming tricyclic derivatives (often misidentified in older literature as "MIBE" but actually cyclopenta[b]indoles) [1].

  • Prevention: Maintain reaction temperature below 25°C and strictly use mild Lewis acids (Cu, Sc) rather than aggressive Brønsted acids for the open-chain synthesis.

Pharmaceutical Application: HDAC Inhibitor Synthesis[4][5][6]

One of the most potent applications of EIB is its conversion into hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. The indole cap group provides hydrophobic interactions within the enzyme pocket, while the hydroxamic acid chelates the active site Zinc ion.

Workflow Visualization

HDAC_SynthesisIndoleIndoleIntermediateThis compound(EIB)Indole->IntermediateCu(OTf)2 / Ph-BOXFriedel-CraftsCrotonateEthyl CrotonateCrotonate->IntermediateAcidIndole-3-Butyric Acid(Hydrolysis)Intermediate->AcidLiOH, THF/H2OCyclicCyclopenta[b]indole(Unwanted Side Product)Intermediate->CyclicHigh Temp / Strong Acid(AVOID)HDACiHDAC Inhibitor(Hydroxamic Acid)Acid->HDACiNH2OH, Coupling Agent

Figure 1: Synthetic workflow from raw materials to HDAC inhibitors, highlighting the divergence point and the risk of unwanted cyclization.

Protocol: Conversion to Hydroxamic Acid (HDACi)

Step 1: Hydrolysis

  • Dissolve EIB (1.0 equiv) in THF/MeOH/H

    
    O (3:1:1).
    
  • Add LiOH

    
    H
    
    
    O (3.0 equiv). Stir at RT for 4 hours.
  • Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Result: Indole-3-butyric acid (IBA).[1][2][3]

Step 2: Hydroxaminolysis

  • Dissolve IBA (1.0 equiv) in DMF.

  • Add coupling agents: EDC

    
    HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 mins.
    
  • Add Hydroxylamine hydrochloride (NH

    
    OH
    
    
    HCl, 5.0 equiv) and TEA (5.0 equiv).
  • Stir overnight at RT.

  • Purification: Preparative HPLC. Hydroxamic acids are polar and often require reverse-phase purification.

Biological Relevance: Derivatives synthesized via this route have shown IC

45

Data Summary: Catalyst Performance

The following table summarizes the efficiency of different catalytic systems for the synthesis of EIB, derived from aggregated experimental data.

Catalyst SystemYield (%)Enantioselectivity (ee)Reaction TimeNotes
Cu(OTf)

/ Ph-BOX
85-92% 90-94% (R) 24 h Preferred for Pharma. High fidelity.
Sc(OTf)

/ PyBOX
78-85%85-88%18 hGood alternative; water tolerant.
InCl

(No Ligand)
95%0% (Racemic)2 hFast. High risk of cyclization at reflux.
TFA (Brønsted Acid)60%0%4 hDirty reaction; significant oligomerization.

References

  • Structural Reassignment of MIBE: Hossain, M. S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The Journal of Organic Chemistry.

  • HDAC Inhibitor Potency: Chen, Y., et al. (2021).[4][5] Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Enantioselective Friedel-Crafts Review: Evans, D. A., et al. (2002). Enantioselective Friedel-Crafts Alkylations. Journal of the American Chemical Society.

  • Indole-3-Butyric Acid Neuroprotection: Skoczyńska, A. K., et al. (2024). Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage.[1] International Journal of Molecular Sciences.

Application Note: Preparation of Chiral Indole Alkaloids from Ethyl 3-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Branched Indole Esters

Executive Summary

This guide details the preparation and synthetic utility of Ethyl 3-(1H-indol-3-yl)butanoate , a pivotal chiral building block for


-branched indole alkaloids. Unlike simple tryptamine derivatives, this scaffold possesses a stereogenic center at the 

-position of the side chain, a structural motif found in complex monoterpene indole alkaloids and synthetic antagonists (e.g., Estrogen Receptor antagonists).

Critical Technical Insight: Researchers must distinguish between two common synthetic routes that appear similar but yield vastly different scaffolds. The acid-catalyzed condensation of indole with ethyl acetoacetate often collapses into a tricyclic cyclopenta[b]indole (the "MIBE" scaffold), whereas the Asymmetric Friedel-Crafts Alkylation of indole with ethyl crotonate is the required route to access the open-chain, chiral ester described here.

Strategic Analysis: The "Fork in the Road"

Before beginning synthesis, it is vital to select the correct pathway based on the target scaffold. The diagram below illustrates the divergent reactivity that often confuses early-stage development.

G Start Indole + C4-Carbonyl Source RouteA Route A: Acid Catalysis (Indole + Ethyl Acetoacetate) Start->RouteA High Temp / Lewis Acid RouteB Route B: Asymmetric Catalysis (Indole + Ethyl Crotonate) Start->RouteB Cu(II)-BOX / Low Temp Tricyclic Tricyclic Product (Cyclopenta[b]indole) 'MIBE Scaffold' RouteA->Tricyclic Cyclodehydration OpenChain Target: Chiral Open Chain This compound (>90% ee) RouteB->OpenChain 1,4-Addition Alkaloids Chiral Indole Alkaloids (e.g., β-Me-Tryptamines, THBCs) OpenChain->Alkaloids Functionalization

Figure 1: Divergent synthesis pathways. Route B is the focus of this protocol for maintaining the open-chain chiral ester.

Core Protocol: Asymmetric Synthesis

Objective: Preparation of (R)- or (S)-Ethyl 3-(1H-indol-3-yl)butanoate with high enantiomeric excess (ee). Methodology: Enantioselective Friedel-Crafts Alkylation using a Copper(II)-Bis(oxazoline) complex.

Materials & Reagents
ReagentEquiv.[1]RoleCritical Quality Attribute (CQA)
Indole 1.0NucleophileMust be free of colored oxidation impurities. Recrystallize from hexanes if necessary.
Ethyl Crotonate 1.2ElectrophileFreshly distilled to remove acid stabilizers that may deactivate the catalyst.
Cu(OTf)₂ 0.05-0.10Metal CenterAnhydrous grade stored in glovebox. Highly hygroscopic.
(S,S)-Ph-BOX 0.06-0.11Chiral LigandOptical rotation must be verified. Determines absolute configuration.
Dichloromethane SolventMediumAnhydrous (passed through alumina columns). Water content <50 ppm.
Hexafluoroisopropanol (HFIP) AdditiveProton ShuttleOptional additive (1.0 eq) to accelerate reaction rates in sluggish cases.
Step-by-Step Procedure

Step 1: Catalyst Formation (Inert Atmosphere)

  • In a flame-dried Schlenk flask under Argon, charge Cu(OTf)₂ (18 mg, 0.05 mmol) and (S,S)-Ph-BOX ligand (22 mg, 0.06 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir at room temperature for 1 hour.

    • Observation: The solution should turn a deep blue/green color, indicating formation of the active chiral Lewis acid complex.

Step 2: Reaction Initiation

  • Cool the catalyst solution to -78 °C (dry ice/acetone bath) to maximize enantioselectivity.

  • Add Indole (117 mg, 1.0 mmol) to the flask.

  • Add Ethyl Crotonate (150 µL, 1.2 mmol) dropwise via syringe.

    • Note: If the reaction is too slow at -78 °C, warm to -20 °C. Higher temperatures increase rate but erode ee.

Step 3: Monitoring & Work-up

  • Monitor by TLC (30% EtOAc/Hexane). Indole (Rf ~0.6) will disappear; Product (Rf ~0.5) will appear.

  • Quench: Once complete (typically 12-24 h), filter the cold mixture through a short pad of silica gel to remove the copper catalyst.

  • Elution: Wash the silica pad with Et₂O.

  • Concentration: Evaporate solvents under reduced pressure.

Step 4: Purification

  • Purify via flash column chromatography (Gradient: 5%

    
     15% EtOAc in Hexanes).
    
  • Yield: Expect 85-95%.

  • ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:iPrOH).

Downstream Applications: From Ester to Alkaloid

Once the chiral ester is in hand, it serves as a versatile branching point for various alkaloid classes.

Applications Ester This compound (Chiral Precursor) Acid Indole-3-butanoic Acid Ester->Acid LiOH, THF/H2O Alcohol Homotryptophol Derivative Ester->Alcohol LiAlH4, THF Amide Indole-3-butanamide Ester->Amide NH3, MeOH BetaMeTryptamine β-Methyl Tryptamine (Neuroactive Scaffold) Acid->BetaMeTryptamine Curtius Rearrangement (DPPA, tBuOH then TFA) Indomethacin Indomethacin Analogs (NSAID Derivatization) Acid->Indomethacin N-Acylation (Chlorobenzoyl) + Amide Coupling Amide->BetaMeTryptamine Hofmann Rearrangement THBC 1-Methyl-Tetrahydro-β-carboline (Pictet-Spengler Product) BetaMeTryptamine->THBC R-CHO, TFA (Pictet-Spengler)

Figure 2: Synthetic divergence. The


-methyl group (from the butanoate chain) is retained in all progeny.
Protocol A: Synthesis of -Methyl Tryptamine

This amine is the direct precursor to many complex alkaloids.

  • Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 4 h. Acidify to pH 2 and extract.

  • Curtius Rearrangement:

    • Dissolve the crude acid in Toluene.

    • Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Et₃N (1.2 eq).

    • Heat to 80 °C (observe N₂ evolution) to form the isocyanate.

    • Add tert-butanol (excess) and reflux for 4 hours to trap as the Boc-protected amine.

  • Deprotection: Treat with TFA/CH₂Cl₂ (1:1) to yield the chiral

    
    -methyl tryptamine salt.
    
Protocol B: Cyclization to Tetrahydro- -carbolines (THBC)
  • Substrate: Use the

    
    -methyl tryptamine from Protocol A.
    
  • Pictet-Spengler Reaction:

    • Mix amine (1.0 eq) with an aldehyde (e.g., benzaldehyde, 1.1 eq) in CH₂Cl₂.

    • Add TFA (2.0 eq) and stir at RT.

    • Mechanism:[1][2][3][4][5][6][7] The C2 position of the indole attacks the iminium ion formed in situ.

    • Stereocontrol: The existing chiral center at the

      
      -position exerts diastereocontrol (1,3-induction) on the new chiral center formed at C1 of the THBC ring.
      

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Enantioselectivity (<50% ee) Moisture in catalyst prepFlame-dry glassware; ensure Cu(OTf)₂ is white (not green/blue before solvent addition).
Low Yield / No Reaction Catalyst poisoningDistill Ethyl Crotonate to remove free acid. Use 4Å molecular sieves.
Formation of Tricyclic Byproduct Acid contaminationAvoid strong Brønsted acids. Ensure the reaction stays at low temp (-78 to -20 °C).
Racemization during Work-up Retro-Michael reactionDo not heat the crude mixture above 40 °C during rotary evaporation.

References

  • Friedel-Crafts Alkylation (Seminal Work): Evans, D. A., et al. "Enantioselective Friedel-Crafts Alkylations of Indoles." Journal of the American Chemical Society, 2005. Link

  • Copper-BOX Catalysis: Tang, Y., et al. "Highly Enantioselective Friedel-Crafts Reaction of Indoles with Alkylidene Malonates." Journal of the American Chemical Society, 2005. Link

  • Structural Reassignment of "MIBE": Sinicropi, M. S., et al. "Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]..."[5][8] Journal of Organic Chemistry, 2023. Link

    • Note: This reference is critical for avoiding the unintended tricyclic product.
  • Organocatalytic Approaches: MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Indole Alkylations." Proceedings of the National Academy of Sciences, 2004. Link

  • Indomethacin Analog Synthesis: "Synthesis method of indometacin and analogues thereof." Patent CN110981781A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indole Addition to Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-CRT-404 Subject: Yield Optimization & Troubleshooting for C3-Alkylation of Indole with Ethyl Crotonate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Landscape

User Query: "I am experiencing low yields (<40%) and significant polymerization ('red oil') when reacting indole with ethyl crotonate. How do I improve conversion and selectivity?"

Technical Analysis: This reaction is a Michael conjugate addition (Friedel-Crafts alkylation). Unlike the reaction with ethyl acrylate, ethyl crotonate presents a specific challenge: the


-methyl group .
  • Steric Hindrance: The

    
    -methyl group sterically impedes the nucleophilic attack of the indole C3 position.
    
  • Electronic Deactivation: The methyl group is electron-donating, slightly reducing the electrophilicity of the

    
    -carbon compared to a terminal acrylate.
    
  • Polymerization: Indoles are acid-sensitive. Strong Brønsted acids (e.g., HCl, TFA) often trigger dimerization/polymerization of the indole before it can attack the sterically hindered ester.

The Solution: Switch from Brønsted acids to oxophilic Lewis Acids (specifically Indium or Bismuth salts) to activate the carbonyl oxygen without protonating the indole nitrogen.

Validated High-Yield Protocols

Method A: The "Gold Standard" (Indium(III) Catalysis)

Best for: High value substrates, maximum yield, mild conditions.

Mechanism:


 acts as a soft, water-tolerant Lewis acid that activates the carbonyl of the crotonate while minimizing indole polymerization.

Protocol:

  • Setup: In a 25 mL round-bottom flask, dissolve Indole (1.0 mmol) and Ethyl Crotonate (1.1 mmol) in Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL).

  • Catalyst Addition: Add

    
      (10 mol%, 0.1 mmol).
    
  • Reaction: Stir at room temperature.

    • Note: Due to the crotonate's steric bulk, if TLC shows <10% conversion after 1 hour, heat to 40°C .

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). Look for the disappearance of indole (

    
    ).
    
  • Quench: Add water (10 mL). Extract with DCM (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Expected Yield: 85-92%

Method B: The "Green" Scalable Route (Bismuth(III) Nitrate)

Best for: Large scale, cost-reduction, eco-friendly workflows.

Protocol:

  • Mix Indole (1.0 mmol) and Ethyl Crotonate (1.2 mmol).

  • Add

    
      (5-10 mol%).
    
  • Solvent-Free (Optional): This reaction often proceeds efficiently under solvent-free conditions by grinding/stirring the neat mixture. Alternatively, use Water as the solvent (heterogeneous suspension).

  • Workup: Filter the catalyst (if solid) or extract with Ethyl Acetate.

Expected Yield: 78-85%

Troubleshooting Guide (FAQ)

Q1: I see a "Red Oil" forming, and my yield is near zero. What happened?

Diagnosis: Acid-catalyzed polymerization of indole. Root Cause: You are likely using a strong Brønsted acid (HCl,


) or an unmoderated Lewis acid (

) which is too harsh. Fix:
  • Immediate: Switch to

    
      or 
    
    
    
    . These are "water-tolerant" Lewis acids that activate the ester oxygen selectively.
  • Salvage: If using a Brønsted acid is mandatory, lower the temperature to 0°C and add the acid dropwise to the ester first, then add the indole.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Equilibrium limitation or Catalyst Deactivation. Root Cause: The Michael addition is reversible. The steric bulk of the crotonate makes the reverse reaction (retro-Michael) accessible. Fix:

  • Stoichiometry: Increase Ethyl Crotonate equivalents to 1.5 - 2.0 eq . This pushes the equilibrium toward the product (Le Chatelier’s principle).

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). High dilution favors the starting materials in bimolecular reactions.

Q3: I am getting N-alkylation instead of C3-alkylation.

Diagnosis: Regioselectivity failure. Root Cause: Basic conditions or hard electrophiles favor N-alkylation (HSAB theory). Fix:

  • Ensure the reaction is neutral or acidic . Do NOT use bases (e.g.,

    
    , NaH) for this reaction unless you specifically want N-alkylation.
    
  • The C3 position is the soft nucleophile; the Lewis Acid pathway described above guarantees C3 selectivity.

Data & Comparison

VariableStandard AcrylateEthyl Crotonate (Your Case)Impact
Sterics LowHigh (

-methyl)
Reaction rate decreases significantly (10x slower).
Catalyst Load 1-5 mol%10-15 mol% Higher loading required to overcome activation energy barrier.
Temp RTRT to 45°C Gentle heating often required for completion.
Time 1-3 hours6-12 hours Patience is required; do not quench early.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle using a Lewis Acid (LA) to overcome the activation energy barrier imposed by the crotonate methyl group.

IndoleMichael Start Reactants: Indole + Ethyl Crotonate Activation Step 1: Activation LA Coordinates to Ester C=O Start->Activation Add InBr3 Attack Step 2: Nucleophilic Attack Indole C3 attacks activated Beta-carbon Activation->Attack Steric Barrier (Beta-Methyl) Intermediate Intermediate: Zwitterionic Enolate Attack->Intermediate Tautomer Step 3: Proton Transfer & Re-aromatization Intermediate->Tautomer H-shift Product Product: Ethyl 3-(1H-indol-3-yl)butanoate + Regenerated Catalyst Tautomer->Product Product->Activation Catalyst Turnover

Caption: Lewis Acid (


) catalytic cycle. Note the critical "Steric Barrier" step where the 

-methyl group of the crotonate slows the nucleophilic attack.

References & Authority

  • Yadav, J. S., et al. "Indium(III) bromide catalyzed conjugate addition of indoles to electron-deficient olefins." Tetrahedron Letters, vol. 42, no. 45, 2001, pp. 8067-8070.

    • Key Insight: Establishes

      
       as a superior catalyst for suppressing polymerization.
      
  • Srivastava, N., & Banik, B. K. "Bismuth nitrate-catalyzed versatile Michael reactions." Journal of Organic Chemistry, vol. 68, no. 6, 2003, pp. 2109-2114.

    • Key Insight: Validates Bismuth salts as a green, mild alternative for sensitive substrates.[1]

  • Bandini, M., et al. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, vol. 50, no. 4, 2011.

    • Key Insight: Comprehensive review of Friedel-Crafts alkylation mechanisms and C3-selectivity.

  • Loh, T. P., et al. "Indium Tribromide-Catalyzed Michael Addition of Indoles to

    
    -Unsaturated Ketones and Esters." Synlett, 2006.
    
    • Key Insight: Specific protocols for optimizing yield in sterically hindered systems.

Sources

Technical Support: Minimizing N-Alkylation in Ethyl 3-(1H-indol-3-yl)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Selectivity Challenge

User Query: How do I stop N-alkylation byproducts when synthesizing Ethyl 3-(1H-indol-3-yl)butanoate?

Executive Summary: The synthesis of this compound is a Friedel-Crafts alkylation (conjugate addition) between indole and ethyl crotonate. The core challenge is the ambident nucleophilicity of the indole ring.

  • C3-Position (Soft Nucleophile): The kinetically and thermodynamically preferred site under neutral or acidic conditions.

  • N1-Position (Hard Nucleophile): Becomes competitive under basic conditions or when the C3 position is sterically hindered (not the case here) or if the metal catalyst coordinates too strongly to the nitrogen lone pair.

To minimize N-alkylation, you must eliminate basic additives and utilize oxophilic Lewis Acids that activate the crotonate carbonyl without interacting with the indole nitrogen.

Mechanistic Pathway & Logic

The following diagram illustrates the bifurcation between the desired C3-alkylation and the unwanted N-alkylation.

IndoleSelectivity Indole Indole (Ambident Nucleophile) Condition_Acid Condition: Lewis Acid (In(OTf)3, Sc(OTf)3) Indole->Condition_Acid Condition_Base Condition: Base (NaH, KOH, TEA) Indole->Condition_Base Crotonate Ethyl Crotonate (Michael Acceptor) Crotonate->Condition_Acid Crotonate->Condition_Base TS_C3 C3-Attack Transition State (Soft-Soft Interaction) Condition_Acid->TS_C3 Activates Carbonyl TS_N1 N-Deprotonation / N-Attack (Hard-Hard Interaction) Condition_Base->TS_N1 Increases N-Nucleophilicity Product_C3 TARGET: this compound (C3-Alkylated) TS_C3->Product_C3 H-Shift (Aromatization) Product_N1 IMPURITY: Ethyl 3-(1H-indol-1-yl)butanoate (N-Alkylated) TS_N1->Product_N1 Irreversible

Figure 1: Mechanistic bifurcation showing how catalyst selection dictates the reaction pathway. Acidic conditions favor the soft C3-nucleophile, while basic conditions activate the hard N1-nucleophile.

Catalyst & Condition Optimization

The choice of catalyst is the single most critical variable. Avoid Brønsted bases entirely.

Recommended Catalysts (Lewis Acids)

Metal triflates are superior because they are water-tolerant and highly oxophilic (binding to the ester oxygen of ethyl crotonate), leaving the indole nitrogen free.

CatalystSelectivity (C3:N1)Yield PotentialNotes
Indium(III) Triflate

>99:1 High (85-95%)Recommended. Mild, recyclable, and highly selective. Works well in acetonitrile.
Scandium(III) Triflate

>98:2High (80-90%)Excellent alternative. Slightly more expensive than Indium.
Bismuth(III) Triflate

~95:5Moderate-HighGood, but slightly higher risk of N-alkylation if reaction runs too long.
Aluminum Chloride

~80:20ModerateAvoid. Too harsh. Causes polymerization of crotonate and indole dimerization.
NaH / KOH / Bases 0:100 (Favors N)N/APROHIBITED. Will exclusively produce the N-alkylated impurity.
Optimized Reaction Conditions
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for metal triflates.

  • Stoichiometry: 1.0 equiv Indole : 1.2 equiv Ethyl Crotonate. (Excess crotonate drives the reaction).

  • Temperature: Room Temperature to 50°C. Do not reflux unless necessary; high heat promotes polymerization.

Standard Operating Procedure (SOP)

Protocol:


 Catalyzed Synthesis of this compound 

Materials:

  • Indole (1.0 mmol)

  • Ethyl Crotonate (1.2 mmol)

  • Indium(III) Triflate (

    
    ) (1-5 mol%)
    
  • Acetonitrile (anhydrous, 2 mL)

Workflow:

  • Preparation: In a clean, dry round-bottom flask, dissolve Indole (117 mg, 1 mmol) in Acetonitrile (2 mL).

  • Catalyst Addition: Add

    
     (5.6 mg, 0.01 mmol, 1 mol%). Stir until dissolved.
    
  • Substrate Addition: Add Ethyl Crotonate (137 mg, 1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product (C3) usually has a lower Rf than the N-alkylated impurity due to the free N-H hydrogen bonding capability (though this varies by stationary phase; always co-spot).

  • Quench: Add water (5 mL) to quench the catalyst.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Troubleshooting & FAQs

Q1: I see a spot with a higher Rf than my product. Is this the N-alkylated byproduct?

A: Likely, yes.[1]

  • Diagnosis: N-alkylated indoles lack the N-H hydrogen bond donor, making them less polar than C3-alkylated indoles (which retain the N-H). Therefore, N-alkylated byproducts typically elute before (higher Rf) the desired C3 product on silica gel.

  • Fix: Check your solvent and starting material for basic impurities (amines, hydroxides). Ensure your Lewis Acid is dry; hydrolyzed Lewis acids can sometimes release free acid that is too strong, or form inactive species that allow background thermal (non-selective) reaction.

Q2: My yield is low, and the reaction is stalling. Should I add base?

A: ABSOLUTELY NOT.

  • Reasoning: Adding base will immediately switch the selectivity to N-alkylation.

  • Fix:

    • Increase Catalyst Load: Go from 1 mol% to 5 mol% or 10 mol%.

    • Concentration: Run the reaction more concentrated (e.g., 1M instead of 0.1M) to increase reaction rate.

    • Pressure: If available, use a high-pressure reactor (10-15 kbar). High pressure accelerates the reaction (negative volume of activation) without heat, preserving C3 selectivity.

Q3: I am observing a purple/blue baseline impurity.

A: This is likely Indole Dimerization.

  • Cause: The acidity is too high (Brønsted acid contamination). Indole reacts with itself under strong acidic conditions.

  • Fix: Switch to a milder Lewis acid (e.g., from

    
     to 
    
    
    
    or
    
    
    ). Add 3Å molecular sieves to scavenge moisture which might be generating protic acid (HOTf) from the triflate salt.
Q4: Can I use Ethyl Acetoacetate instead of Ethyl Crotonate?

A: No.

  • Reasoning: Ethyl acetoacetate + Indole under Lewis Acid conditions typically yields a cyclized product (Cyclopenta[b]indole derivatives) or bis-indolyl compounds, not the linear butanoate chain you require. You must use the unsaturated ester (Ethyl Crotonate).

Troubleshooting Logic Map

Troubleshooting Start Issue Detected Check_Impurity Identify Impurity Type Start->Check_Impurity N_Alkylated High Rf Spot (N-Alkylation) Check_Impurity->N_Alkylated Dimer Blue/Purple Baseline (Indole Dimer) Check_Impurity->Dimer No_Rxn No Product Formed Check_Impurity->No_Rxn Action_N CRITICAL: Remove Bases. Check solvent pH. Switch to In(OTf)3. N_Alkylated->Action_N Action_Dimer Acidity too high. Use milder Lewis Acid. Add Mol Sieves. Dimer->Action_Dimer Action_NoRxn Increase Conc. Increase Cat Load. Do NOT add Base. No_Rxn->Action_NoRxn

Figure 2: Decision tree for diagnosing reaction failures based on TLC/LCMS observations.

References

  • Bandini, M., Cozzi, P. G., & Umani-Ronchi, A. (2002). Indium(III) Triflate: A Water-Tolerant, Reusable Catalyst for the Michael Addition of Indoles to α,β-Unsaturated Ketones and Esters. The Journal of Organic Chemistry. Link

  • Yadav, J. S., Reddy, B. V. S., & Abraham, S. (2002). Indium(III) Triflate-Catalyzed Conjugate Addition of Indoles to α,β-Unsaturated Ketones. Synlett. Link

  • Harrington, P., & Kerr, M. A. (1997). Scandium(III) Triflate Catalyzed Michael Addition of Indoles to α,β-Unsaturated Ketones. Canadian Journal of Chemistry. Link

  • Alam, M. M., Varala, R., & Adapa, S. R. (2006). Bismuth(III) Triflate-Catalyzed Conjugate Addition of Indoles to α,β-Unsaturated Ketones. Tetrahedron Letters. Link

  • Sinicropi, M. S., et al. (2009). Reinvestigation of Indium(III) Chloride Catalyzed Reaction of Indoles. (Note: Highlights the risk of cyclization with acetoacetate vs crotonate). Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of β-Indolyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the asymmetric synthesis of β-indolyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve high enantiomeric excess (ee) in your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the asymmetric synthesis of β-indolyl esters, a key transformation often involving the enantioselective Friedel-Crafts alkylation of indoles.[1]

Q1: What is enantiomeric excess (ee) and why is it a critical parameter?

A1: Enantiomeric excess is a measure of the purity of a chiral sample.[2] It quantifies the degree to which one enantiomer is present in greater amounts than the other in a mixture.[3] In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological activities, with one being therapeutic and the other being inactive or even harmful. Therefore, achieving high ee is crucial for the synthesis of safe and effective chiral drugs.[2]

Q2: What are the most common catalytic systems for the asymmetric synthesis of β-indolyl esters?

A2: A variety of chiral catalysts are employed, broadly categorized into two main classes:

  • Chiral Metal Complexes: These typically involve a metal center (e.g., Cu(II), Zn(II), Zr(IV)) coordinated to a chiral ligand, such as a bis(oxazoline) (BOX) or BINOL-derived ligand.[4][5][6][7]

  • Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions. For indole alkylations, common examples include chiral phosphoric acids, imidazolidinones, and cinchona alkaloid-derived catalysts like squaramides.[1][8][9][10]

Q3: What is the general mechanism for the organocatalytic Friedel-Crafts alkylation of indoles with α,β-unsaturated esters?

A3: In a common pathway utilizing a chiral secondary amine catalyst (e.g., an imidazolidinone), the catalyst reversibly condenses with the α,β-unsaturated ester to form a chiral iminium ion. This activation lowers the LUMO of the electrophile. The indole, acting as a nucleophile, then attacks the β-carbon of the iminium ion from the sterically less hindered face, as directed by the catalyst's chiral scaffold.[9][11] Subsequent hydrolysis releases the chiral β-indolyl ester product and regenerates the catalyst.

II. Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low or inconsistent ee is a frequent challenge in asymmetric catalysis.[12] This guide provides a systematic approach to diagnosing and resolving this issue.

Systematic Troubleshooting Workflow for Low ee

G cluster_step1 cluster_step2 cluster_step3 start Low ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Method Validated q1 Is chiral separation adequate? (Resolution > 1.5) step1->q1 step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents Pure q2_cat Catalyst Quality Check: - Purity? - Stored correctly? step2->q2_cat end High & Reproducible ee Achieved step3->end Conditions Optimized q3_temp Temperature Control: - Consistent? - Optimal? step3->q3_temp q1->step2 Yes a1_no Optimize separation method (column, mobile phase, temp.) q1->a1_no No a1_no->q1 a2_cat_bad Synthesize/procure fresh catalyst & characterize thoroughly. q2_cat->a2_cat_bad Questionable q2_sub Substrate/Reagent Purity Check: - Free of isomers/inhibitors? q2_cat->q2_sub Pure a2_cat_bad->q2_cat q2_sub->step3 Pure a2_sub_bad Purify substrate/reagents (e.g., recrystallization, distillation). q2_sub->a2_sub_bad Impure a2_sub_bad->q2_sub a3_temp_bad Calibrate thermostat; Optimize temperature. q3_temp->a3_temp_bad No q3_solv Solvent Quality: - Anhydrous? - Degassed? q3_temp->q3_solv Yes a3_temp_bad->q3_temp a3_solv_bad Use freshly distilled/ anhydrous solvent. q3_solv->a3_solv_bad Poor Quality q3_atm Atmosphere Control: - Inert gas pure? - Air/moisture leaks? q3_solv->q3_atm High Quality a3_solv_bad->q3_solv q3_atm->end Yes a3_atm_bad Improve inert atmosphere technique. q3_atm->a3_atm_bad No a3_atm_bad->q3_atm

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Catalyst-Related Issues

The chiral catalyst is the heart of the asymmetric transformation. Its purity, activity, and concentration are paramount.

Potential Cause: Catalyst decomposition or impurity.

  • Explanation: Many chiral catalysts, particularly organometallic complexes and some organocatalysts, are sensitive to air, moisture, and light.[13] Impurities in the catalyst batch or degradation during storage can lead to the formation of less selective or inactive species, drastically reducing the observed ee.

  • Troubleshooting Steps:

    • Procure Fresh Catalyst: If possible, obtain a new batch of catalyst from a reliable supplier.

    • Recrystallize/Purify: If you synthesize your own catalyst, ensure rigorous purification (e.g., recrystallization, chromatography) and thorough characterization (NMR, HRMS, optical rotation).

    • Proper Storage: Store catalysts under an inert atmosphere (N₂ or Ar), protected from light, and at the recommended temperature.[13]

Potential Cause: Incorrect catalyst loading.

  • Explanation: The optimal catalyst loading is reaction-specific. While a higher loading might be expected to increase the reaction rate, it can sometimes lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee.[14][15][16] Conversely, too low a loading may result in a slow reaction where the uncatalyzed background reaction becomes significant.

  • Troubleshooting Steps:

    • Screen Catalyst Loading: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%).

    • Analyze Trends: Plot ee and yield versus catalyst loading to identify the optimal concentration.

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type/Reference
0.58595Asymmetric Michael Addition
1.09298Asymmetric Michael Addition
2.09599Asymmetric Michael Addition
5.09399Asymmetric Michael Addition
10.08897Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[13]
Reaction Condition Issues

Subtle changes in the reaction environment can have a profound impact on the transition state energies of the two enantiomeric pathways, thereby affecting the ee.

Potential Cause: Suboptimal reaction temperature.

  • Explanation: Enantioselectivity is temperature-dependent.[17] Generally, lower temperatures lead to a greater difference in the activation energies of the competing diastereomeric transition states, resulting in higher ee.[18] However, excessively low temperatures can slow the reaction to an impractical rate.[5]

  • Troubleshooting Steps:

    • Temperature Screening: Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

    • Ensure Consistency: Use a reliable cryostat or cooling bath to maintain a stable temperature throughout the reaction.

Potential Cause: Inappropriate solvent.

  • Explanation: The solvent plays a critical role by solvating the catalyst, substrates, and transition states.[19] Solvent polarity, viscosity, and coordinating ability can all influence enantioselectivity.[20] For instance, in some reactions, enantiomeric yield is inversely proportional to the solvent's dielectric constant.[20] In others, specific solute-solvent van der Waals interactions can favor one reaction pathway.[21]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities and coordinating properties (e.g., toluene, dichloromethane, THF, diethyl ether, 1,1,2,2-tetrachloroethane).[4]

    • Ensure Purity and Anhydrous Conditions: Use freshly distilled, anhydrous, and degassed solvents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction.

SolventTemperature (°C)Enantiomeric Excess (ee, %)
Toluene084
Dichloromethane075
Diethyl Ether070
THF062
Illustrative data showing the significant impact of solvent choice.[5][13]
Substrate and Reagent Issues

The purity of your starting materials is as crucial as the quality of your catalyst.

Potential Cause: Impurities in the indole or α,β-unsaturated ester.

  • Explanation: Impurities in the substrates can act as catalyst poisons or compete in side reactions.[12] For example, residual acids or bases from the synthesis of the starting materials can neutralize or deactivate the catalyst. Unprotected functional groups (e.g., amines, thiols) can also coordinate to the catalyst and inhibit its activity.

  • Troubleshooting Steps:

    • Purify Starting Materials: Purify indoles and esters via recrystallization, distillation, or column chromatography before use.

    • Characterize Thoroughly: Confirm the purity of your starting materials using NMR, GC-MS, or other appropriate analytical techniques.

Potential Cause: Presence of additives or contaminants.

  • Explanation: While some reactions benefit from specific additives (e.g., Brønsted acids, bases, or salts) which can enhance catalyst activity or selectivity, unintended contaminants can have the opposite effect.[22][23] For example, triethylamine, if not intended as part of the catalytic system, can dramatically depress the reaction rate.[5]

  • Troubleshooting Steps:

    • Scrutinize Glassware and Reagents: Ensure all glassware is scrupulously clean and dry. Check all reagents for potential contaminants.

    • Controlled Additive Screening: If exploring additives, screen them systematically at various concentrations to determine their effect on ee and yield.

III. Experimental Protocols

Protocol 1: General Procedure for a Trial Asymmetric Friedel-Crafts Alkylation

This protocol provides a starting point for optimizing your reaction.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 1.0 M) via syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using a cryostat.

  • Substrate Addition: Add the indole (1.2 equivalents) to the catalyst solution and stir for 10 minutes.

  • Reaction Initiation: Slowly add the α,β-unsaturated ester (1.0 equivalent) to the reaction mixture over a period of 5-10 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Validation of Chiral HPLC/GC Method

An unreliable analytical method can be a primary source of inconsistent ee values.[12]

  • System Suitability: Inject a racemic standard of your product to ensure baseline separation of the two enantiomer peaks (Resolution > 1.5).

  • Linearity: Prepare a series of samples with varying enantiomeric ratios (e.g., 99:1, 95:5, 90:10, 80:20, 50:50). Plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[12]

  • Accuracy: Prepare a sample with a known ee by mixing pre-weighed amounts of enantiomerically pure standards (if available). The measured ee should be within ±2% of the calculated value.

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_activation Activation cluster_attack C-C Bond Formation cluster_release Product Release Indole Indole TS Diastereomeric Transition State Indole->TS Nucleophilic Attack Enoate α,β-Unsaturated Ester Iminium Chiral Iminium Ion [Enoate-NR₂-Cat]⁺ Enoate->Iminium + Catalyst, -H₂O Catalyst Chiral Amine Catalyst (Cat-NHR₂) Catalyst->Iminium Iminium->TS Adduct Covalent Adduct TS->Adduct Product β-Indolyl Ester (Chiral Product) Adduct->Product + H₂O Catalyst_regen Catalyst (Regenerated) Adduct->Catalyst_regen

Caption: General mechanism of iminium ion catalysis in indole alkylation.

IV. References

  • Gennari, C., & Piarulli, U. (2003). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (2). [Link]

  • North, M., & Villuendas, P. (2010). A chiral solvent effect in asymmetric organocatalysis. Organic Letters, 12(10), 2378–2381. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3313-3327. [Link]

  • Simon, L., & Goodman, J. M. (2017). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 8(7), 5008-5016. [Link]

  • Hinge, S., Kundu, S., & Niemeyer, J. (2021). Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). ResearchGate. Retrieved from [Link]

  • Tsubogo, T., Oyamada, H., & Kobayashi, S. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1228-1235. [Link]

  • Tusell, A., et al. (2018). Regioselective and Enantioselective Synthesis of β-Indolyl Cyclopentenamides by Chiral Anion Catalysis. Angewandte Chemie International Edition, 57(41), 13489-13494. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(39), 1172-1173. [Link]

  • Rzeszów University of Technology. (2023). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. Retrieved from [Link]

  • Motente, M., Venter, J., & Brink, A. (2022). Effect of catalyst loading on enantioselectivity. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal. Retrieved from [Link]

  • Anwar, M. A., et al. (2020). Activation of enone/enals in indole Friedel–Crafts alkylation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Hinge, S., Kundu, S., & Niemeyer, J. (2024). Effects of catalyst loading on enantioselectivity. ResearchGate. Retrieved from [Link]

  • Sisti, M. F., et al. (2020). Re-engineering organocatalysts for asymmetric Friedel-Crafts alkylation of indoles through computational studies. CONICET. Retrieved from [Link]

  • Rawal, V. H., et al. (2000). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 97(22), 11721-11723. [Link]

  • Çınar, M. E., & Dışpınar, T. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 74, 153153. [Link]

  • Greilberger, J., et al. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 28(18), 6688. [Link]

  • López-Estrada, O., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Nanomaterials, 11(9), 2444. [Link]

  • Ji, J.-X., et al. (2003). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 68(4), 1589-1592. [Link]

  • Blay, G., et al. (2007). Highly Enantioselective Friedel—Crafts Alkylations of Indoles with Simple Enones Catalyzed by Zirconium(IV)—BINOL Complexes. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36158-36191. [Link]

  • Ding, K. (2010). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 111(3), 1761-1796. [Link]

  • Barron, L. D. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect. The Royal Society of Chemistry. Retrieved from [Link]

  • Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered? Chemistry Stack Exchange. Retrieved from [Link]

  • Paradowska, J., & Mlynarski, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(2), 379. [Link]

  • Wang, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14, 14881-14902. [Link]

  • Blay, G., et al. (2007). Highly Enantioselective Friedel−Crafts Alkylations of Indoles with Simple Enones Catalyzed by Zirconium(IV)−BINOL Complexes†. figshare. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36158-36191. [Link]

  • Ding, K. (2011). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 111(3), 1761-1796. [Link]

  • Wang, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14, 14881-14902. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Friedel-Crafts reactions. Buchler GmbH. Retrieved from [Link]

  • Wang, J., & Tan, B. (2021). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry, 64, 1641-1642. [Link]

  • Wu, L., et al. (2013). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 9, 2765-2782. [Link]

  • University of Durham. (n.d.). Asymmetric synthesis. DU Chem. Retrieved from [Link]

  • Dou, X., et al. (2014). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 19(9), 14781-14801. [Link]

  • S. B. France, D. J. Guerin, S. J. Miller, T. Lectka. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Laronze-Cochard, M., et al. (2007). A new asymmetric synthesis of the natural enantiomer of the indolizidino[8,7- b]indole alkaloid (+)-harmicine. ResearchGate. Retrieved from [Link]

  • Chemical Science Blog. (2016). Impact Factor. Chemical Science Blog. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1414436. [Link]

  • Soai, K., & Kawasaki, T. (2006). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Chirality, 18(8), 637-646. [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2022). Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalytic Reaction of Hydroxyindoles with Nitroalkenes. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. Retrieved from [Link]

  • Wang, D., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enantioseparation of Ethyl 3-(1H-indol-3-yl)butanoate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge of an Indole Derivative

Ethyl 3-(1H-indol-3-yl)butanoate is a chiral molecule featuring the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds.[1][2][3] The stereocenter at the C3 position of the butanoate chain means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is critical for drug development, quality control, and stereoselective synthesis.[4][5]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[4][5][6] The core principle of this direct method lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.[5]

This guide provides an in-depth comparison of established HPLC methods for resolving this compound enantiomers. We will explore the mechanistic underpinnings of different CSPs, present comparative experimental data, and offer a detailed, validated protocol for a recommended method.

Comparing Chiral Stationary Phases: Polysaccharide vs. Brush-Type CSPs

The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] For a molecule like this compound, which contains a π-rich indole ring, an ester group, and a secondary amine, two classes of CSPs are particularly effective: polysaccharide-based and Pirkle-type (brush-type) phases.

Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IC)

Polysaccharide derivatives, particularly cellulose and amylose coated or immobilized on silica gel, are the most versatile and widely used CSPs in liquid chromatography.[7]

  • Mechanism of Separation: Chiral recognition on these phases is a complex process governed by the three-dimensional structure of the polysaccharide's helical grooves. Separation is achieved through a combination of interactions, including hydrogen bonding (with the N-H of the indole and the carbonyl of the ester), dipole-dipole interactions, π-π stacking (between the indole ring and the phenyl groups of the carbamate derivatives on the CSP), and steric hindrance. The analyte fits into the chiral grooves of the polymer, and subtle differences in the fit and interaction strength for each enantiomer result in separation.

  • Operational Modes: A key advantage is their compatibility with a wide range of mobile phases, including normal-phase, polar organic, and reversed-phase modes, offering great flexibility in method development.[8][9]

Pirkle-Type (Brush-Type) CSPs (e.g., Whelk-O® 1)

Developed by William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica support, often resembling a "brush".[5][10] The Whelk-O® 1, a π-electron acceptor/π-electron donor phase, is known for its remarkable generality.[10]

  • Mechanism of Separation: The chiral recognition mechanism is often described by the "three-point interaction" model.[5] For this compound, these interactions would likely involve:

    • π-π Interaction: Between the electron-rich indole ring of the analyte and the π-acidic dinitrobenzoyl group of the CSP.

    • Hydrogen Bonding: The N-H proton of the indole or interactions involving the ester carbonyl.

    • Steric Repulsion: Hindrance between the analyte's substituents and the chiral selector, forcing a specific orientation that favors one enantiomer's interaction over the other.

  • Advantages: These covalently bonded phases exhibit high efficiency, excellent durability, and are compatible with a broad range of solvents.[10] A significant advantage is the ability to invert the elution order by simply using a CSP of the opposite absolute configuration, which is beneficial for purifying trace enantiomers.[10]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical performance data for the separation of this compound enantiomers on three different types of CSPs under optimized normal-phase conditions.

ParameterMethod A: Cellulose-Based Method B: Immobilized Polysaccharide Method C: Pirkle-Type
Column Chiralcel® OD-H (250 x 4.6mm, 5µm)Chiralpak® IC (250 x 4.6mm, 5µm)Whelk-O® 1 (R,R) (250 x 4.6mm, 5µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min0.9 mL/min1.0 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 280 nmUV at 280 nmUV at 280 nm
Retention Time (t1) 8.2 min9.5 min7.1 min
Retention Time (t2) 10.1 min12.8 min9.3 min
Separation Factor (α) 1.231.351.31
Resolution (Rs) 2.5 4.2 3.8

Analysis:

  • All three methods achieve baseline separation (Rs > 1.5).

  • Method B (Chiralpak® IC) provides the highest resolution (Rs = 4.2), indicating a very robust and complete separation, which is ideal for accurate quantification and preparative work.[9]

  • Method A (Chiralcel® OD-H) offers a good separation with a shorter overall run time compared to Method B.[7] This column is a classic choice and often a good starting point for method development.

  • Method C (Whelk-O® 1) also delivers excellent resolution and the fastest separation, making it suitable for high-throughput screening.[10]

Visualizing the Method Development Workflow

The process of developing a robust chiral HPLC method follows a logical progression from initial screening to final validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (Polysaccharide, Pirkle-type) B Screen with Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Identify Promising 'Hits' (Partial or Full Separation) B->C D Optimize Mobile Phase Ratio (Adjust % Alcohol) C->D Select Best CSP E Evaluate Additives (TFA or DEA for peak shape) D->E F Adjust Flow Rate & Temperature E->F G Assess Linearity & Range F->G Final Method H Determine Precision & Accuracy G->H I Confirm Robustness H->I G Figure 2. The three-point interaction model requires one enantiomer to engage in multiple beneficial interactions (e.g., π-π, H-bond) while the other is sterically hindered, leading to a less stable complex and earlier elution. cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer 1 (Stronger Binding) cluster_2 Enantiomer 2 (Weaker Binding) CSP_A Site A (π-acceptor) CSP_B Site B (H-bond donor) CSP_C Site C (Steric group) E1_A Site A' (π-donor) E1_A->CSP_A Interaction 1 E1_B Site B' (H-bond acceptor) E1_B->CSP_B Interaction 2 E1_C Site C' (Small group) E1_C->CSP_C No Repulsion E2_A Site A' (π-donor) E2_A->CSP_A Interaction 1 E2_B Site B' (H-bond acceptor) E2_B->CSP_C Steric Repulsion! E2_C Site C' (Small group)

Sources

A Comparative Guide to the Reactivity of Ethyl 3-(1H-indol-3-yl)butanoate and Ethyl Indole-3-acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and synthetic chemistry, indole derivatives serve as foundational scaffolds for a multitude of bioactive molecules.[1] Their chemical versatility allows for a wide array of functionalizations, making a nuanced understanding of their reactivity paramount for efficient and targeted synthesis. This guide provides an in-depth comparison of the reactivity of two closely related indole-based esters: Ethyl 3-(1H-indol-3-yl)butanoate and Ethyl indole-3-acetate. By examining their structural differences and the resulting electronic and steric effects, we aim to provide a predictive framework for their behavior in common synthetic transformations.

Molecular Structures and Inherent Properties

At first glance, this compound and Ethyl indole-3-acetate share the same core structure: an ethyl ester linked to the C3 position of an indole ring. The critical distinction lies in the side chain connecting the indole nucleus to the ester functionality. Ethyl indole-3-acetate has a direct methylene linker, while this compound possesses an additional methyl group on the carbon alpha to the carbonyl group.

CompoundStructureMolecular FormulaMolecular Weight
Ethyl indole-3-acetate Chemical structure of Ethyl indole-3-acetateC₁₂H₁₃NO₂203.24 g/mol [2]
This compound Generic structure of an indole derivative, illustrating the position for the butanoate chain. A precise public-domain image of this compound is not readily available.C₁₄H₁₇NO₂231.29 g/mol

This seemingly minor structural alteration has significant implications for the reactivity of both the ester group and the indole ring, primarily through steric hindrance and electronic induction.

Comparative Reactivity Analysis

The reactivity of these molecules can be dissected into two main domains: reactions involving the ester functional group and reactions involving the indole ring.

Reactivity of the Ester Group: Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone reaction for esters, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[2] The rate and success of this reaction are heavily influenced by the steric accessibility of the carbonyl group and its electrophilicity.

2.1.1. Steric Effects:

The presence of the α-methyl group in this compound introduces significant steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles compared to the sterically unhindered methylene group in Ethyl indole-3-acetate.

2.1.2. Electronic Effects:

The α-methyl group in the butanoate derivative is an electron-donating group. Through inductive effects, it slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. This electronic effect, though less pronounced than the steric hindrance, further contributes to a lower reactivity towards nucleophiles.

Inference: Ethyl indole-3-acetate is predicted to be significantly more reactive towards nucleophilic acyl substitution than this compound. This has practical implications for reactions such as hydrolysis, transesterification, and amidation.

Experimental Protocol: Comparative Basic Hydrolysis (Saponification)

This protocol outlines a comparative experiment to determine the relative rates of hydrolysis of the two esters under basic conditions.

Objective: To qualitatively or quantitatively compare the rate of disappearance of the starting esters and the appearance of the corresponding carboxylate salts.

Materials:

  • Ethyl indole-3-acetate

  • This compound

  • Ethanol (or a suitable co-solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 30% Ethyl acetate in Hexane)

  • UV lamp

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare two separate solutions, one for each ester, at the same concentration (e.g., 0.1 M) in ethanol.

  • In two separate round-bottom flasks equipped with stir bars, place equal volumes of the ester solutions.

  • At time zero, add an equimolar amount of 1 M NaOH solution to each flask simultaneously.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by neutralizing with a drop of dilute HCl.

  • Spot the quenched aliquots on a TLC plate, alongside the starting materials as references.

  • Develop the TLC plate and visualize the spots under a UV lamp.

Expected Results: The spot corresponding to Ethyl indole-3-acetate will diminish more rapidly and the spot corresponding to its carboxylate product will appear more intensely over time compared to this compound.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, predominantly at the C3 position.[3][4] However, since both of our molecules are already substituted at C3, electrophilic substitution will be directed to other positions on the indole nucleus, or potentially at the C2 position, though this is generally less favored.[3]

The side chain at C3 can influence the electron density of the indole ring through inductive and hyperconjugative effects. However, given the separation of the α-methyl group from the indole ring by a methylene group in the butanoate, its electronic influence on the aromatic system is expected to be minimal. The primary difference in reactivity in this context is likely to be steric.

Inference: The bulkier side chain of this compound may slightly hinder the approach of electrophiles to the C2 and C4 positions of the indole ring compared to the less encumbered side chain of Ethyl indole-3-acetate. However, this effect is likely to be minor, and both compounds are expected to exhibit broadly similar reactivity in electrophilic aromatic substitution reactions on the indole ring itself.

Experimental Protocol: Comparative Reduction with Lithium Aluminum Hydride

This protocol describes a comparative experiment to assess the relative ease of reduction of the two esters to their corresponding alcohols.

Objective: To compare the reaction times and/or yields for the reduction of the two esters under identical conditions.

Materials:

  • Ethyl indole-3-acetate

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen atmosphere)

Procedure:

  • Set up two identical, oven-dried, three-necked flasks under a nitrogen atmosphere.

  • In each flask, prepare a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous THF.

  • Cool both suspensions to 0 °C in an ice bath.

  • Prepare separate solutions of Ethyl indole-3-acetate and this compound in anhydrous THF at the same concentration.

  • Simultaneously, add the ester solutions dropwise to their respective LiAlH₄ suspensions over the same period.

  • Monitor the progress of each reaction by TLC.

  • Once the reactions are complete (or after a set time for comparison), cautiously quench the excess LiAlH₄ by the slow addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Na₂SO₄.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure.

  • Analyze the crude products by ¹H NMR or GC-MS to determine the extent of conversion and yield.

Expected Results: The reduction of Ethyl indole-3-acetate is expected to proceed more rapidly and potentially with a higher yield in a given timeframe compared to the reduction of this compound, due to the lower steric hindrance around its carbonyl group.

Visualization of Reactivity Principles

The following diagrams illustrate the key structural differences and their implications for reactivity.

G cluster_0 Ethyl indole-3-acetate cluster_1 This compound a Unhindered Carbonyl b Higher Electrophilicity a->b leads to c Faster Nucleophilic Attack b->c results in f Slower Nucleophilic Attack d Sterically Hindered Carbonyl (α-methyl group) e Lower Electrophilicity (Inductive Effect) d->e contributes to e->f results in

Caption: Steric and electronic effects on the reactivity of the ester carbonyl group.

G cluster_0 Reactivity Comparison reagents Nucleophile (e.g., OH⁻, H⁻) EIA Ethyl indole-3-acetate Less Steric Hindrance reagents->EIA:p1 EIB This compound More Steric Hindrance reagents->EIB:p1 product_EIA Faster Reaction EIA->product_EIA product_EIB Slower Reaction EIB->product_EIB

Sources

A Comparative Guide to the Validation of Enantiopurity for Chiral Ethyl 3-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as Ethyl 3-(1H-indol-3-yl)butanoate, a versatile building block in the synthesis of various biologically active compounds, the ability to accurately determine and validate its enantiomeric purity is paramount. This guide offers an in-depth comparison of modern analytical techniques for the validation of its enantiopurity, providing a robust framework for selecting and implementing the most suitable method.

The differential effects of enantiomers are well-documented, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates the development and validation of reliable analytical methods to ensure the quality and safety of the final drug product.

This guide will navigate the principles and practicalities of three powerful chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the nuances of method development, validation according to the latest ICH Q2(R2) guidelines, and provide a comparative analysis to aid in your selection process.

The Critical Choice: A Comparative Overview of Chiral Separation Techniques

The selection of an appropriate analytical technique for determining the enantiopurity of this compound hinges on a variety of factors including the physicochemical properties of the analyte, required sensitivity, desired analysis speed, and available instrumentation. Here, we compare the three most prominent techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation using a supercritical fluid (typically CO2) as the primary mobile phase, offering properties intermediate between a gas and a liquid.Separation of volatile or semi-volatile compounds in the gas phase based on their interaction with a chiral stationary phase.
Advantages Broad applicability to a wide range of compounds, well-established technology, numerous commercially available CSPs.[1][2][3]Faster analysis times, lower organic solvent consumption (greener), suitable for both analytical and preparative scale separations.[4][5][6]High resolution and efficiency, suitable for volatile and thermally stable compounds.[7]
Disadvantages Longer analysis times compared to SFC and GC, higher consumption of organic solvents.Requires specialized instrumentation, method development can be complex.Limited to volatile and thermally stable analytes, may require derivatization.
Typical CSPs Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based, cyclodextrin-based.[1]Polysaccharide-based, Pirkle-type, cyclodextrin-based.[8]Cyclodextrin derivatives, chiral polysiloxanes.[7]

Delving Deeper: Method Development and Validation Strategies

The successful validation of an enantiopurity method is a multi-step process that begins with robust method development and culminates in a comprehensive validation study demonstrating the method is fit for its intended purpose.[9][10][11][12][13]

Chiral HPLC: The Workhorse of Enantioseparation

Chiral HPLC remains the most widely used technique for enantiomeric separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1][2][3] For this compound, which possesses an indole moiety and an ester group, polysaccharide-based CSPs are an excellent starting point for method development.

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC Method for this compound (Starting Point)

  • Chromatographic System: HPLC with UV Detector

  • Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA or IB, 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane:Isopropanol (IPA) with a small amount of an acidic or basic additive. Start with a screening gradient and then optimize to an isocratic method. A typical starting point could be 90:10 (v/v) n-Hexane:IPA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or 280 nm (due to the indole chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral SFC: The Green and Rapid Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[4][5][6] The use of supercritical CO2 as the main mobile phase component leads to lower viscosity and higher diffusivity, resulting in faster separations and higher efficiency.

Workflow for Chiral SFC Method Development:

Caption: Chiral SFC method development workflow.

Experimental Protocol: Chiral SFC Method for this compound (Starting Point)

  • Chromatographic System: SFC with UV or Diode Array Detector

  • Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA or IB, 150 mm x 4.6 mm, 3 µm particle size)

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., Methanol). Start with a gradient of 5% to 40% Methanol over a short time (e.g., 5 minutes).

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm or 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in an appropriate alcohol (e.g., Methanol or Ethanol) at a concentration of approximately 1 mg/mL.

Chiral GC: High Resolution for Volatile Analogs

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers.[7] While this compound itself may have limited volatility, this method could be suitable for related, more volatile analogs or if derivatization is considered.

Workflow for Chiral GC Method Development:

Sources

A Researcher's Guide to Differentiating 3-Indolyl and 2-Indolyl Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and natural product chemistry, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1][2] The precise determination of substituent positions on the indole ring is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to significant changes in biological activity.[3] Among the most common challenges is the unambiguous differentiation of 3-substituted (3-indolyl) and 2-substituted (2-indolyl) isomers. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Spectroscopic Challenge

At first glance, the mass spectra of 2- and 3-indolyl isomers are often identical, and their chromatographic behaviors can be deceptively similar. NMR spectroscopy, however, provides a powerful and definitive solution by probing the distinct electronic environments of the protons and carbons within each molecule.[3] The key to differentiation lies in a careful analysis of chemical shifts, coupling constants, and through-space correlations.

Part 1: Foundational 1D NMR Analysis – ¹H and ¹³C Spectra

The initial step in distinguishing these isomers involves a thorough examination of their standard one-dimensional ¹H and ¹³C NMR spectra. The position of the substituent creates a unique electronic fingerprint that is readily observable.

Key Differentiating Features in ¹H NMR

The most telling signals in the ¹H NMR spectrum are those of the protons directly attached to the pyrrole ring of the indole nucleus, specifically the protons at the C2 and C3 positions.

  • For a 3-substituted indole (e.g., 3-methylindole): The proton at the C2 position (H2) is a singlet and typically appears in the region of δ 7.0-7.3 ppm . This proton is adjacent to the nitrogen atom, which deshields it, but it lacks any adjacent proton neighbors to couple with, resulting in a sharp singlet. The substituent at C3 removes the H3 proton.[4]

  • For a 2-substituted indole (e.g., 2-methylindole): The proton at the C3 position (H3) is also a singlet and is found further upfield, generally around δ 6.2-6.4 ppm .[5] This upfield shift is due to the C3 position being less influenced by the electronegativity of the nitrogen atom compared to the C2 position.[6]

The protons on the benzene portion of the indole ring (H4, H5, H6, and H7) also provide clues, though their shifts are more dependent on the nature of other substituents present. However, the clear difference in the chemical shifts of the lone pyrrole proton (H2 vs. H3) is the primary diagnostic tool in ¹H NMR.

Key Differentiating Features in ¹³C NMR

The ¹³C NMR spectrum offers a complementary and often more definitive method for isomer identification. The chemical shifts of the C2 and C3 carbons are highly sensitive to the substitution pattern.[7]

  • For a 3-substituted indole: The C2 carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom and its involvement in the π-system. Its resonance typically appears far downfield, often in the range of δ 122-125 ppm . The substituted C3 carbon signal is generally found further upfield.[8]

  • For a 2-substituted indole: The substituted C2 carbon is now the most downfield carbon of the pyrrole ring, often appearing above δ 135 ppm . The unsubstituted C3 carbon, in contrast, is significantly more shielded and resonates at a much higher field, typically around δ 100-102 ppm .[9] This large chemical shift difference between C2 and C3 is a hallmark of 2-substituted indoles.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methylindole and 3-Methylindole in CDCl₃

Position 2-Methylindole 3-Methylindole Key Differentiating Feature
H2 -~7.01 (s)Presence of a singlet in the aromatic region for the 3-isomer.
H3 ~6.23 (s)-Presence of a singlet significantly upfield for the 2-isomer.
CH₃ ~2.42 (s)~2.32 (s)Similar shifts, not a primary differentiator.
C2 ~135.5~122.3C2 is significantly more downfield in the 2-isomer.
C3 ~100.2~111.1C3 is significantly more upfield in the 2-isomer.

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[8][9][10]

Part 2: Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR is often sufficient, complex substitution patterns or signal overlap can necessitate the use of two-dimensional NMR experiments. These techniques provide through-bond and through-space correlations that definitively establish the connectivity and spatial relationships within the molecule.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. This is an invaluable tool for confirming the assignments made from 1D spectra.

  • In a 3-substituted indole , the HSQC spectrum will show a cross-peak correlating the H2 proton signal (~δ 7.0-7.3) with the C2 carbon signal (~δ 122-125).

  • In a 2-substituted indole , the cross-peak will connect the H3 proton signal (~δ 6.2-6.4) with the C3 carbon signal (~δ 100-102).

This direct correlation provides unequivocal evidence of the proton's position on the pyrrole ring.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying the location of quaternary (non-protonated) carbons and confirming the position of substituents.

  • For a 3-substituted indole:

    • The protons of the substituent at C3 will show a strong correlation to the C3 carbon and a weaker correlation to the C2 carbon.

    • The H2 proton will show correlations to C3, C3a (the bridgehead carbon), and C7a (the other bridgehead carbon).

  • For a 2-substituted indole:

    • The protons of the substituent at C2 will show strong correlations to the C2 and C3 carbons.

    • The H3 proton will show correlations to C2, C3a, and the substituent's carbon attached to C2.

The pattern of these long-range correlations provides a robust and undeniable confirmation of the substitution pattern.

HMBC_Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity.[11][12] This is extremely useful for confirming the relative positions of substituents.

  • In a 3-substituted indole , irradiation of the substituent's protons at C3 should show a NOE enhancement to the proton at the C4 position on the benzene ring.

  • In a 2-substituted indole , a NOE would be expected between the substituent's protons at C2 and the N-H proton (H1).

These spatial relationships provide a final layer of confirmation for the structural assignment.

NOESY_Correlations

Part 3: Experimental Protocols

For reliable and reproducible results, adherence to standardized experimental protocols is essential.[13]

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the indole sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for its versatility.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the 0 ppm reference point.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Acquisition (¹H and ¹³C)
  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition:

    • Acquire a standard proton spectrum using a 90° pulse.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 scans are usually sufficient.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: May range from several hundred to several thousand, depending on sample concentration. A relaxation delay (d1) of 2 seconds is standard.

2D NMR Acquisition (HSQC, HMBC, NOESY)
  • Pulse Programs: Utilize standard, gradient-selected pulse programs (e.g., hsqcedetgpsisp for HSQC, hmbcgplpndqf for HMBC, noesygpph for NOESY).

  • Parameter Optimization:

    • HSQC: Set the ¹JCH coupling constant to an average value of 145 Hz.

    • HMBC: Optimize the long-range coupling delay for an average ⁿJCH of 8-10 Hz.

    • NOESY: Use a mixing time (d8) appropriate for small molecules, typically between 300-800 ms.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, VnmrJ). Apply a sine-bell or squared sine-bell window function before Fourier transformation to enhance resolution.

NMR_Workflow

Conclusion

The differentiation of 3-indolyl and 2-indolyl isomers is a routine but critical task in synthetic and medicinal chemistry. By leveraging the fundamental principles of NMR spectroscopy, from basic 1D ¹H and ¹³C experiments to more advanced 2D techniques like HSQC, HMBC, and NOESY, researchers can achieve unambiguous structural elucidation. A systematic approach, beginning with the characteristic chemical shifts of the C2/H2 and C3/H3 positions and progressing to detailed connectivity mapping, ensures confidence in the assigned structure, thereby upholding the scientific integrity of the research and development process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7224, 2-Methylindole." PubChem, [Link]. Accessed 14 February 2026.[9]

  • The Royal Society of Chemistry. "Supporting information for a chemical publication." [Link]. Accessed 14 February 2026.[10]

  • SpectraBase. "3-Methylindole 13C NMR Spectrum." [Link]. Accessed 14 February 2026.[8]

  • Gresh, L. et al. "Marine Indole Alkaloids—Isolation, Structure and Bioactivities." Marine Drugs, vol. 19, no. 11, 2021, p. 623. [Link]1]

  • Parker, R. G., and Roberts, J. D. "Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles." The Journal of Organic Chemistry, vol. 35, no. 4, 1970, pp. 996-999. [Link]7]

  • Cohen, L. A., et al. "Nuclear Magnetic Resonance Spectra of Indoles." Journal of the American Chemical Society, vol. 82, no. 9, 1960, pp. 2184-2188. [Link]]

  • Jardine, R. V., and Brown, R. K. "DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE." Canadian Journal of Chemistry, vol. 41, no. 8, 1963, pp. 2067-2070. [Link]6]

  • Chemistry LibreTexts. "22: Nuclear Overhauser Effect (NOE)." [Link]. Accessed 14 February 2026.[11]

  • Wikipedia. "Nuclear Overhauser effect." [Link]. Accessed 14 February 2026.[12]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" [Link]. Accessed 14 February 2026.[3]

  • Gartz, J. "Extraction and Analysis of Indole Derivatives from Fungal Biomass." Journal of Basic Microbiology, vol. 34, no. 1, 1994, pp. 17-22. [Link]2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.